molecular formula ClH5N2 B147943 Hydrazine hydrochloride CAS No. 2644-70-4

Hydrazine hydrochloride

Cat. No.: B147943
CAS No.: 2644-70-4
M. Wt: 68.51 g/mol
InChI Key: BIVUUOPIAYRCAP-UHFFFAOYSA-N
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Description

Hydrazine hydrochloride (CAS 2644-70-4) is the monohydrochloride salt of hydrazine, presenting as a white, hygroscopic solid with the molecular formula N₂H₄·HCl and a molecular weight of 68.51 g/mol . It is highly soluble in water . This compound is widely valued in research and industrial chemistry as a more stable and manageable alternative to anhydrous hydrazine, facilitating safer handling in various synthetic processes . Its primary research value lies in its role as a versatile building block and reducing agent. A key application is its use in the formation of hydrazone bonds, which are pH-sensitive linkers crucial in the development of targeted drug delivery systems for pharmaceuticals such as anticancer medications . Furthermore, this compound serves as a critical precursor in the synthesis of a wide range of heterocyclic compounds, including pyrazoles and triazoles, which are common structures in many active pharmaceutical ingredients (APIs) and agrochemicals . Beyond pharmaceuticals, it is employed in polymer chemistry, functions as a blowing agent for polymer foams, and acts as an effective oxygen scavenger in water treatment systems for boilers to prevent corrosion . As a stable solid, its mechanism of action often involves nucleophilic substitution or reduction reactions. Researchers utilize it for the preparation of other essential reagents, such as sodium azide . Handling and Safety: this compound is moderately toxic and is a suspected carcinogen . It must be handled with appropriate personal protective equipment, including gloves and eye protection, and used only in a well-ventilated area. For disposal, it can be neutralized with a diluted calcium hypochlorite solution . Disclaimer: This product is intended for research use only and is not approved for human or veterinary use .

Properties

IUPAC Name

hydrazine;hydrochloride
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InChI

InChI=1S/ClH.H4N2/c;1-2/h1H;1-2H2
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InChI Key

BIVUUOPIAYRCAP-UHFFFAOYSA-N
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Canonical SMILES

NN.Cl
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Molecular Formula

ClH5N2
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DSSTOX Substance ID

DTXSID101033221
Record name Hydrazine, monohydrochloride
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Molecular Weight

68.51 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydrazine monohydrochloride
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CAS No.

5341-61-7, 2644-70-4, 14011-37-1
Record name Hydrazine, dihydrochloride
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Record name Hydrazine monochloride
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Record name Hydrazine, hydrochloride (1:1)
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Synthetic Methodologies and Reaction Pathways of Hydrazine Hydrochloride

Classical Synthesis Routes and Refinements for Hydrazine (B178648) Hydrochloride

The traditional preparation of hydrazine hydrochloride is primarily centered on direct acid-base neutralization reactions. These methods are valued for their simplicity and scalability, making them suitable for industrial production.

This compound, with the chemical formula N₂H₅Cl, is the monochloride salt of hydrazine. The most direct synthesis involves the reaction of hydrazine (N₂H₄) with hydrogen chloride (HCl). In this acid-base reaction, the lone pair of electrons on one of the nitrogen atoms in the hydrazine molecule accepts a proton from hydrogen chloride, forming the hydrazinium (B103819) cation (N₂H₅⁺) and the chloride anion (Cl⁻). Further addition of HCl can lead to the formation of hydrazine dihydrochloride (B599025) (N₂H₆Cl₂). The reaction is a straightforward neutralization that leverages the basic nature of hydrazine.

A more common and practical laboratory and industrial method involves the use of hydrazine hydrate (B1144303) (N₂H₄·H₂O), which is safer and easier to handle than anhydrous hydrazine. The synthesis is achieved by reacting an equimolar amount of hydrazine hydrate with hydrochloric acid.

One detailed industrial process involves adding pure water, 80% hydrazine hydrate, and 37% hydrochloric acid into a glass-lined reactor. guidechem.com The mixture is stirred at a controlled temperature of 55-60°C. guidechem.com The process emphasizes careful control of stoichiometry and reaction conditions to ensure high purity. After the initial reaction, the solution is filtered while hot, and the filtrate's pH is adjusted to a range of 4-5 using either hydrochloric acid or hydrazine hydrate. guidechem.com The solution is then concentrated by boiling until a crystalline film appears, followed by cooling and stirring to promote crystallization at 25°C. guidechem.com The resulting crystals are separated via centrifugation, washed with anhydrous ethanol (B145695), and dried to yield the final product. guidechem.com This method is noted for its simplicity and suitability for large-scale production. guidechem.com

Another variation of this method is designed for the synthesis of related compounds, where the this compound is produced in situ. In this "one-pot" approach, a mixture of 50% hydrazine hydrate and ethanol is added dropwise to a solution of hydrogen chloride in ethanol at a low temperature of -10°C to -15°C, ensuring the final pH is between 2 and 4. google.com This generates an ethanolic solution of this compound ready for subsequent reactions. google.com

Table 1: Comparison of Classical Synthesis Methods for this compound

Parameter Method 1: Aqueous Synthesis Method 2: Ethanolic Synthesis
Reagents 80% Hydrazine Hydrate, 37% Hydrochloric Acid, Water 50% Hydrazine Hydrate, Hydrogen Chloride in Ethanol
Solvent Water Ethanol
Temperature 55-60°C (reaction), 25°C (crystallization) -10°C to -15°C
pH Control Adjusted to 4-5 Adjusted to 2-4
Isolation Hot filtration, concentration, cooling crystallization, centrifugation Used directly as a solution for subsequent steps
Reference guidechem.com google.com

Advanced Synthetic Approaches for this compound and its Derivatives

Modern synthetic chemistry seeks to develop more efficient, environmentally benign, and versatile methods. This includes the application of green chemistry principles and the use of catalysts to facilitate the synthesis of complex hydrazine derivatives.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While direct "green" syntheses of this compound itself are less documented, related research explores the use of benign reagents in reactions involving hydrazine.

L-ascorbic acid (Vitamin C) is recognized as a nontoxic, green reducing agent. nih.govrsc.org Its potential has been demonstrated in various chemical reductions, where it serves as an effective and environmentally friendly alternative to more hazardous reagents like hydrazine. nih.gov In the context of hydrazine chemistry, an interesting reaction occurs between L-ascorbic acid and hydrazine. Instead of the expected formation of a hydrazide, the hydrazinolysis of L-ascorbic acid leads to the formation of a hydrazinium salt. researchgate.net This highlights a specific reactivity pattern and provides a pathway to hydrazinium salts using a green reagent.

Transition metal-catalyzed reactions have become a cornerstone for the construction of hydrazine-containing molecules, which are important pharmacophores in many therapeutic drugs. psvmkendra.com These catalytic methods offer high efficiency and selectivity for creating C-N bonds, which is fundamental to synthesizing a wide array of hydrazine derivatives. psvmkendra.com

Catalytic strategies often involve the cross-coupling of hydrazines with various substrates. psvmkendra.com Prominent examples include palladium (Pd), copper (Cu), and iron (Fe)-catalyzed cross-coupling reactions of hydrazines with aryl halides. psvmkendra.com These methods are key to producing arylhydrazines and substituted hydrazones. psvmkendra.com

Specific examples of catalytic systems include:

Copper-Catalyzed Coupling: A CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides can be used to produce N-acyl-N′,N′-disubstituted hydrazines with high regioselectivity. organic-chemistry.org

Nickel-Catalyzed Photochemical Coupling: A Nickel(II)-bipyridine complex can catalyze a photochemical C-N coupling reaction between (hetero)aryl chlorides and hydrazides, offering excellent functional group tolerance without the need for an external photosensitizer. organic-chemistry.org

Ruthenium-Catalyzed Alkylation: A diaminocyclopentadienone ruthenium tricarbonyl complex serves as a catalyst for the synthesis of mono- or dialkylated acyl hydrazide compounds using alcohols as the alkylating agents through a "borrowing hydrogen" strategy. organic-chemistry.org

These advanced catalytic pathways provide versatile and powerful tools for medicinal chemists to explore and synthesize novel hydrazine derivatives with enhanced potency and selectivity. psvmkendra.com

Table 2: Overview of Catalytic Methods for Hydrazine Derivative Synthesis

Catalyst System Reaction Type Substrates Products Reference
Palladium (Pd), Copper (Cu), Iron (Fe) Cross-coupling Hydrazines, Aryl halides Arylhydrazines, Substituted hydrazones psvmkendra.com
Copper(I) Iodide (CuI) C-N Coupling N-acyl-N′-substituted hydrazines, Aryl iodides N-acyl-N′,N′-disubstituted hydrazines organic-chemistry.org
Nickel(II)-bipyridine complex Photochemical C-N Coupling (Hetero)aryl chlorides, Hydrazides Arylhydrazines organic-chemistry.org
Ruthenium (Ru) tricarbonyl complex Alkylation (Borrowing Hydrogen) Acyl hydrazides, Alcohols Mono- or dialkylated acyl hydrazides organic-chemistry.org

Catalytic Synthesis Pathways for Hydrazine Derivatives

Palladium-Catalyzed Allylic Substitution for N,N-Disubstituted Hydrazines

A direct and efficient methodology for synthesizing N,N-disubstituted hydrazines involves a palladium-catalyzed allylic substitution. researchgate.netacs.orgnih.govrawdatalibrary.net This reaction utilizes arylhydrazines as nucleophiles and allyl acetates as the electrophilic partners. researchgate.netacs.orgnih.govrawdatalibrary.net The process is characterized by its high degree of selectivity, both in terms of chemoselectivity and regioselectivity. researchgate.netnih.gov A notable feature of this method is its operation under an open-air system, facilitated by the use of the DPPPy phosphine (B1218219) ligand. researchgate.netacs.orgnih.gov

The reaction demonstrates broad substrate compatibility, accommodating a variety of functional groups on the substrates, including reactive moieties such as chloro, bromo, and iodo groups. researchgate.netacs.orgrawdatalibrary.net This tolerance allows for the synthesis of a diverse range of N¹-allylation products in moderate to good yields under simple and mild reaction conditions. researchgate.netacs.orgnih.govrawdatalibrary.net

The proposed mechanism for this transformation begins with the in situ formation of a Pd(0) complex from a Pd(II) precursor and the phosphine ligand. This complex coordinates with the double bond of the allyl acetate (B1210297). Subsequently, oxidative addition leads to the formation of a π-allyl palladium complex. This intermediate then undergoes a regioselective nucleophilic attack by the arylhydrazine at the N¹-position, yielding another Pd(0) complex. The final step involves the dissociation of this complex to release the N¹-allylated hydrazine product and regenerate the active Pd(0) catalyst for the next cycle. rawdatalibrary.net

Table 1: Key Features of Palladium-Catalyzed Allylic Substitution for N,N-Disubstituted Hydrazines

FeatureDescription
Catalyst System Palladium precursor with a phosphine ligand (e.g., DPPPy)
Reactants Arylhydrazines (nucleophile), Allyl acetates (electrophile)
Selectivity High chemo- and regio-selectivity for N¹-allylation
Reaction Conditions Mild, open-air system
Substrate Scope Wide, including substrates with halogen groups (Cl, Br, I)
Yields Moderate to good
Ni(II)-Bipyridine Complex Catalyzed C-N Coupling

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds. In the context of hydrazine derivatives, a highly effective C-N coupling of (hetero)aryl halides with benzophenone (B1666685) hydrazone has been reported, utilizing a Ni(II)-aryl halide complex as the catalyst. This reaction proceeds under ultraviolet irradiation (390–395 nm) in the presence of a soluble amine base and notably does not require an external photosensitizer. The methodology provides a convenient route to N-arylhydrazones, which are valuable synthetic intermediates. These products can undergo subsequent in-situ hydrolysis and cyclization in the same reaction vessel to synthesize various nitrogen-containing heterocycles such as indoles and N-arylpyrazoles.

The mechanism of such photoredox reactions involving Ni(II)-bipyridine complexes often involves the photochemical activation of the complex. nih.gov This activation can lead to the generation of Ni(I) and Ni(III) intermediates. nih.gov The catalytic cycle is proposed to involve the formation of a three-coordinate Ni(I)-bipyridine halide complex, which is a key species for facilitating the oxidative addition of the aryl halide. nih.gov However, the stability and reactivity of these Ni(I) complexes can be influenced by factors such as the solvent and the specific bipyridine ligand used, with dimerization being a potential off-cycle pathway that can diminish catalytic activity. nih.gov

It is important to note that the effectiveness of bipyridine as a ligand in nickel-catalyzed couplings involving nitrogen nucleophiles can be highly context-dependent. In a study on the nickel-catalyzed N-N cross-coupling for the synthesis of hydrazides from O-benzoylated hydroxamates and amines, the use of bidentate ligands such as bipyridine resulted in a complete loss of reactivity. acs.org This suggests that for certain nickel-catalyzed transformations, alternative ligands, such as N-heterocyclic carbenes, may be more suitable to achieve the desired reactivity. acs.org

Table 2: Characteristics of Ni(II)-Bipyridine Complex Catalyzed C-N Coupling

AspectDetails
Reaction Type Photochemical C-N cross-coupling
Catalyst Ni(II)-aryl halide complex (often with a bipyridine ligand)
Reactants (Hetero)aryl halides, Benzophenone hydrazone
Conditions UV irradiation (390–395 nm), soluble amine base, no external photosensitizer
Key Intermediates Proposed Ni(I) and Ni(III) species
Ligand Role Can be crucial for reactivity, but effectiveness is context-dependent
Synthetic Utility Synthesis of N-arylhydrazones, leading to nitrogen heterocycles

One-Pot and Multi-Component Synthesis Protocols

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies for the construction of complex molecules from simple precursors in a single operation, thereby avoiding the isolation of intermediates and reducing waste. Several such protocols have been developed for the synthesis of heterocyclic compounds utilizing hydrazine derivatives.

An example is the one-pot, four-component synthesis of pyrazolopyranopyrimidines. This reaction brings together an aryl/heterocyclic aldehyde, ethyl acetoacetate, barbituric acid, and hydrazine hydrate. mdpi.com The use of guanidine (B92328) hydrochloride as a catalyst in an aqueous medium highlights the green chemistry aspects of this methodology. mdpi.com This approach is lauded for its environmental friendliness, shorter reaction times, high yields, and simple work-up procedures. mdpi.com

Another significant multi-component protocol is the synthesis of dihydropyrano(2,3-c)pyrazole derivatives. researchgate.net This reaction involves the condensation of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aryl aldehydes. researchgate.net A noteworthy aspect of this method is the use of preheated fly-ash, an industrial waste product, as a cost-effective and environmentally benign catalyst. researchgate.net The reaction proceeds in an aqueous medium, further enhancing its green credentials, and delivers high yields of the desired products. researchgate.net

These multi-component strategies underscore the utility of this compound and its derivatives as key building blocks in the efficient and sustainable synthesis of diverse and biologically relevant heterocyclic scaffolds. mdpi.comresearchgate.net

Table 3: Comparison of One-Pot and Multi-Component Synthesis Protocols

ProductReactantsCatalystSolventKey Advantages
PyrazolopyranopyrimidinesAryl aldehyde, Ethyl acetoacetate, Barbituric acid, Hydrazine hydrateGuanidine hydrochlorideWaterEnvironmentally benign, short reaction time, high yield
Dihydropyrano(2,3-c)pyrazolesEthyl acetoacetate, Hydrazine hydrate, Malononitrile, Aryl aldehydePreheated fly-ashWaterUse of waste material as catalyst, non-toxic solvent, high yield

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis has gained prominence as a technique that can significantly accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of various hydrazine derivatives. The primary advantage of microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, leading to shorter reaction times compared to conventional heating methods. nih.govnih.gov

A facile and efficient one-step synthesis of fenamic acid hydrazides from their corresponding acids and hydrazine hydrate has been developed under solvent-free microwave irradiation. nih.gov This method is characterized by very short reaction times (4-12 minutes) and excellent yields (82-96%), offering a significant improvement over the traditional two-step conventional heating method which is more time-consuming. nih.gov

The synthesis of 1,2,4-triazole (B32235) derivatives has also been effectively achieved using microwave assistance. For instance, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of amide derivatives with hydrazines was completed within one minute with an 85% yield, a stark contrast to the several hours required by conventional methods. nih.gov Similarly, the microwave-assisted synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines from aromatic or heteroaromatic methyl ketones, thiosemicarbazide, and hydrazine proceeds under mild conditions with good functional group compatibility. researchgate.net

Furthermore, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives through the reaction of methyl salicylate (B1505791) and hydrazine hydrate, followed by condensation with various aldehydes, has been successfully carried out using microwave irradiation (160-320 Watts for 2-8 minutes), yielding the final products in 68-81% yield. rsc.org These examples demonstrate the versatility and efficiency of microwave-assisted methodologies in the synthesis of hydrazine-containing compounds. nih.govnih.govresearchgate.netrsc.orgresearchgate.net

Table 4: Examples of Microwave-Assisted Synthesis of Hydrazine Derivatives

ProductReactantsConditionsYieldReaction Time
Fenamic acid hydrazidesFenamic acids, Hydrazine hydrateSolvent-free, Microwave irradiation82-96%4-12 min
1,3,5-Trisubstituted-1,2,4-triazolesAmide derivatives, HydrazinesMicrowave irradiation85%1 min
5,6-Substituted-3-hydrazinyl-1,2,4-triazinesMethyl ketones, Thiosemicarbazide, HydrazineMicrowave irradiationModerate to goodNot specified
2-Hydroxybenzohydrazide derivativesMethyl salicylate, Hydrazine hydrate, Aldehydes160-320 W, Microwave irradiation68-81%2-8 min

Mechanistic Investigations of this compound Formation and Derivatization

Role of Propargyl Moiety in Reactivity and Heterocyclic Ring Formation

The propargyl group is a highly versatile functional moiety in organic synthesis due to its unique combination of a triple bond and an adjacent methylene (B1212753) group. When incorporated into a hydrazine derivative, the propargyl moiety significantly influences the molecule's reactivity and provides a pathway for the construction of various heterocyclic rings.

Propargyl hydrazides are key intermediates that can be synthesized, for example, through the reaction of propargyl alcohols with p-tosyl hydrazide in the presence of a Lewis acid catalyst such as Sc(OTf)₃ or La(OTf)₃. These propargyl hydrazides can then be selectively converted into different pyrazole (B372694) derivatives. Treatment with an acid promotes a cyclization pathway to yield N-tosyl pyrazoles, while basic conditions lead to the formation of N-H pyrazoles. This demonstrates the role of the propargyl group as a precursor to a five-membered heterocyclic ring, with the reaction conditions dictating the final substitution pattern.

Furthermore, a one-step acid-catalyzed hydrazination/cyclization of propargyl alcohols can directly afford pyrazoles in high yields. The propargyl moiety's reactivity is harnessed in this transformation, where it acts as an electrophilic synthon for the formation of the pyrazole ring. The versatility of propargyl compounds extends beyond pyrazole synthesis, as they are recognized as valuable building blocks for a wide range of oxygen- and nitrogen-containing heterocycles through various cyclization, substitution, and addition reactions. The presence of multiple reactive centers in propargyl compounds makes them attractive synthons for constructing diverse molecular architectures.

Table 6: Reactivity and Heterocyclic Ring Formation involving the Propargyl Moiety

Starting MaterialReagent/ConditionProductKey Transformation
Propargyl alcoholp-Tosyl hydrazide, Sc(OTf)₃ or La(OTf)₃Propargyl hydrazideHydrazination
Propargyl hydrazideAcidN-Tosyl pyrazoleCyclization
Propargyl hydrazideBaseN-H pyrazoleCyclization and detosylation
Propargyl alcoholHydrazine derivative, AcidPyrazoleOne-step hydrazination/cyclization

Strategies for Achieving High Purity and Stability in this compound Synthesis

Achieving high purity and stability in the synthesis of this compound is paramount, particularly for its applications in pharmaceuticals and other sensitive chemical processes. The primary method for synthesizing this compound involves the reaction of hydrazine hydrate with hydrochloric acid. The simplicity of this acid-base neutralization reaction belies the complexities involved in producing a final product that meets stringent purity specifications.

The core of high-purity synthesis lies in the meticulous control of the reaction stoichiometry. An excess of hydrazine hydrate will result in a product contaminated with free hydrazine, which is a significant concern due to its reactivity and potential toxicity. Conversely, an excess of hydrochloric acid can lead to the formation of hydrazine dihydrochloride, altering the product's chemical properties. Therefore, precise molar equivalence is targeted during the reaction.

Post-synthesis purification is equally critical. Crystallization is a primary technique employed to isolate and purify this compound. The solubility of this compound in different solvents and at various temperatures is exploited to separate it from impurities that may have formed or been introduced during the synthesis. The choice of crystallization solvent and the control of cooling rates can significantly impact the purity and crystal morphology of the final product.

Phthalazines: The formation of phthalazine-related by-products is a concern primarily in synthetic routes that utilize phthalic anhydride (B1165640) or its derivatives as starting materials for more complex molecules containing a hydrazine moiety. In the direct synthesis of this compound from hydrazine hydrate and hydrochloric acid, phthalazines are not typically formed as by-products, as the precursors for such heterocyclic structures are absent. However, it is crucial to ensure that the starting materials, particularly if sourced from processes where such compounds are used, are free from these impurities.

Free Hydrazine: The presence of residual free hydrazine in the final this compound product is a critical quality parameter. Unreacted hydrazine not only represents an impurity but also poses stability and safety concerns. The primary strategy to minimize free hydrazine is the precise control of the molar ratio of hydrazine hydrate to hydrochloric acid during the synthesis. A slight excess of hydrochloric acid is often used to ensure the complete conversion of hydrazine to its hydrochloride salt.

Following the reaction, purification methods such as recrystallization are employed to further reduce the level of free hydrazine. The selection of an appropriate solvent system for recrystallization is crucial, as it should ideally dissolve this compound well at elevated temperatures but poorly at lower temperatures, while any residual hydrazine remains in the mother liquor. Analytical techniques, including chromatography, are used to quantify residual hydrazine, with acceptable levels in high-purity grades being in the parts-per-million (ppm) range. A patent for the production of a related compound, hydralazine (B1673433) hydrochloride, specifies a hydrazine content of not more than 0.001%, and preferably less than 0.0003%, highlighting the stringent control required.

Metal Ions: Metal ion contamination can arise from the raw materials, reaction vessels, and processing equipment. Certain metal ions, such as copper and iron, can catalyze the decomposition of hydrazine and its salts, leading to instability of the product.

Effective control of residual hydrazine and metal ion contaminants is a multi-faceted approach involving careful selection of raw materials, optimized reaction and purification conditions, and the use of specific purification agents.

Control of Residual Hydrazine: The level of residual hydrazine is a key indicator of the purity and stability of this compound. As a potent reducing agent, any free hydrazine can react with other substances or decompose, compromising the quality of the product. The manufacturing process for high-purity grades of related hydrazine salts, such as hydralazine hydrochloride, has been shown to achieve exceptionally low levels of residual hydrazine, on the order of 0.00004%. This is accomplished through a combination of precise stoichiometric control during the reaction and meticulous purification steps, primarily through recrystallization. The pH of the solution during crystallization is also a critical parameter that is carefully controlled to ensure the stability of the hydrochloride salt and to minimize the presence of the free base.

Control of Metal Ion Contaminants: The presence of metal ions can significantly impact the stability of this compound. To mitigate this, several strategies are employed. The use of glass-lined reactors can prevent leaching of metal ions from the reactor walls. Raw materials should be sourced with low metal ion content.

During the purification process, chelating agents are often utilized to sequester metal ions. Ethylenediaminetetraacetic acid (EDTA) is a common and effective chelating agent that can be added during the purification of related hydrazine salts to form stable, soluble complexes with metal ions, which are then removed in the mother liquor during crystallization. A process for purifying hydralazine hydrochloride, for example, involves the addition of activated carbon and EDTA to the aqueous solution before recrystallization to remove impurities and chelate metal ions. Ion-exchange resins can also be employed to remove cationic metal impurities from aqueous solutions of hydrazine salts.

The following table provides illustrative data on the reduction of impurities in the synthesis of a high-purity hydrazine salt, based on findings from the synthesis of a related compound:

ParameterBefore PurificationAfter PurificationMethod of Control
Total Impurities > 0.5%< 0.5%Recrystallization
Individual Impurities Not specified< 0.05%Recrystallization
Residual Hydrazine < 0.0005%< 0.0003% (typically ~0.00004%)Stoichiometric control, Recrystallization
Metal Ions PresentSignificantly ReducedUse of EDTA during purification

This data is representative of the purification of a related hydrazine salt and illustrates the effectiveness of the described control strategies.

Mechanistic Studies and Chemical Reactivity of Hydrazine Hydrochloride in Advanced Systems

Redox Chemistry and Reducing Agent Properties of Hydrazine (B178648) Hydrochloride

Hydrazine hydrochloride, like hydrazine itself, is a potent reducing agent, a property derived from the nitrogen atoms' ability to be oxidized, typically to stable dinitrogen gas (N₂). wikipedia.orgcommonorganicchemistry.com This characteristic makes it a valuable reagent in various chemical transformations. The redox potential of the hydrazine/nitrogen couple underscores its capacity to donate electrons. The by-products of its reduction reactions, primarily nitrogen gas and water, are environmentally benign, which adds to its utility. wikipedia.org

Hydrazine and its derivatives are employed in a multitude of reduction processes, often in the form of hydrazine hydrate (B1144303) or its salts, like the hydrochloride. d-nb.infocitedrive.com These reactions are central to synthetic organic chemistry for the transformation of various functional groups. d-nb.infocitedrive.com

Applications in Catalytic Transfer Hydrogenation Processes

Catalytic transfer hydrogenation (CTH) is a powerful and widely used technique in synthetic chemistry that offers an alternative to traditional hydrogenation using flammable hydrogen gas. nih.govpsu.edu In CTH, this compound serves as a hydrogen donor, transferring hydrogen atoms to a substrate in the presence of a catalyst. d-nb.infotandfonline.com This method is valued for its mild reaction conditions, enhanced selectivity, and operational simplicity. citedrive.compsu.edu

The reduction of nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis, as amines are crucial intermediates for pharmaceuticals, dyes, and agrochemicals. nih.govpsu.edu this compound, in conjunction with various catalysts, efficiently facilitates this reduction. nih.govtandfonline.com Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this process. nih.govscispace.com The reaction is often highly selective, leaving other functional groups, such as halogens or carbonyls, intact. nih.govpsu.edu

For instance, a variety of halogenated nitroarenes have been selectively reduced to the corresponding anilines in good yields using hydrazine hydrate and Pd/C. nih.gov Similarly, studies have shown that using ammonium (B1175870) formate (B1220265) or hydrazine hydrate with a Pd/C catalyst provides an efficient route to primary amines with yields often exceeding 99%. tandfonline.com Other catalytic systems, such as those based on iron oxide or cerium-tin oxides, have also proven effective for the selective reduction of nitroaromatics with hydrazine. psu.edutandfonline.com

Table 1: Examples of Catalytic Transfer Hydrogenation of Nitro Compounds using Hydrazine

Nitro CompoundCatalystHydrogen DonorSolventConditionsProductYield (%)Reference
NitrobenzenePd/CHydrazine HydrateEthanol (B145695)RefluxAniline>99 tandfonline.com
1-Bromo-4-(tert-butyl)-2-nitrobenzenePd/CHydrazine HydrateEthanolOpen Reflux2-Bromo-5-(tert-butyl)anilineHigh nih.gov
p-DinitrobenzeneCeO₂–SnO₂Hydrazine HydrateMethanolRefluxp-NitroanilineHigh psu.edu
4-NitroacetophenoneMoO₂Hydrazine HydrateN/ARoom Temp4-AminoacetophenoneHigh rsc.org
1,3-Dinitrobenzene10% Pd/CHydrazineEthanol/WaterRefluxm-Nitroaniline55.3 scispace.com

This compound is also utilized in the hydrogenation of unsaturated carbon-carbon bonds, specifically alkenes and alkynes. d-nb.info The in-situ generation of diimide (N₂H₂) from the oxidation of hydrazine is a key step in these reductions. researchgate.netresearchgate.net Diimide readily reacts with alkenes and alkynes in a concerted, stereospecific manner, typically resulting in cis-addition of hydrogen across the multiple bond. organicchemistrydata.org

This method offers a mild alternative to metal-catalyzed hydrogenations. organicchemistrydata.org Research has demonstrated that the reduction of various alkenes and alkynes can be achieved with high chemoselectivity and excellent yields using hydrazine hydrate, often in the presence of an oxidant like oxygen or hydrogen peroxide to facilitate diimide formation. researchgate.netscribd.commetu.edu.tr For instance, a catalyst-free method using hydrazine hydrate in ethanol with oxygen present has been shown to smoothly reduce a range of alkenes and alkynes at moderate temperatures. scribd.com In some systems, photocatalytic approaches using catalysts like Fe@g-C₃N₄ have been developed to hydrogenate alkenes and alkynes with hydrazine hydrate under visible light. researchgate.net

Table 2: Hydrogenation of Unsaturated C-C Bonds with Hydrazine

SubstrateCatalyst/ConditionsProductKey FeatureReference
Alkenes & AlkynesHydrazine hydrate, O₂, EthanolAlkanes & AlkenesCatalyst-free, high chemoselectivity researchgate.netmetu.edu.tr
AlkynesHydrazine hydrate, Aircis-AlkenesSelective hydrogenation without metal catalysts ccspublishing.org.cn
Alkenes & AlkynesFe@g-C₃N₄, Visible lightAlkanes & AlkenesPhotoactive, magnetically separable catalyst researchgate.net
Unhindered Alkenes & AlkynesIn-situ generated Diimidecis-Alkanes & cis-AlkenesMild, stereospecific cis-reduction organicchemistrydata.org

The reduction of azides and nitriles to primary amines is another significant application of this compound's reducing power. d-nb.infoaakash.ac.in Organic azides can be readily converted to their corresponding amines with the release of nitrogen gas. aakash.ac.in This transformation is valuable for synthesizing primary amines from alkyl halides via an azide (B81097) intermediate. aakash.ac.in Catalytic systems, such as iron oxide (Fe₃O₄) nanoparticles with hydrazine hydrate, have been shown to efficiently reduce a variety of aromatic and sulfonyl azides to amines in excellent yields. rsc.org

Similarly, nitriles can be reduced to primary amines. aakash.ac.indavuniversity.org While strong reducing agents like lithium aluminum hydride are commonly used, catalytic transfer hydrogenation with hydrazine offers a milder alternative. aakash.ac.indavuniversity.org

Table 3: Reduction of Azides and Nitriles

Functional GroupReagent SystemProductNotesReference(s)
Organic AzidesHydrazine hydrate, Fe₃O₄ nanoparticlesPrimary AminesReusable magnetic catalyst, excellent yields rsc.org
Organic AzidesCatalytic Hydrogenation (e.g., Pd/C, H₂) or LiAlH₄Primary AminesProvides a pathway from alkyl halides to primary amines aakash.ac.in
NitrilesLiAlH₄ or Catalytic HydrogenationPrimary AminesCommon methods for synthesizing primary amines aakash.ac.indavuniversity.org
Acyl AzidesHeat, then H₂O (Curtius Rearrangement)Primary AminesProceeds via an isocyanate intermediate aakash.ac.inaakash.ac.in

Hydrodeoxygenation (HDO) is a critical process for converting biomass-derived phenolic compounds, such as lignin, into valuable arenes (aromatic hydrocarbons). nih.govnih.gov This process typically involves the removal of hydroxyl groups from a phenol (B47542) ring. Traditional HDO methods often require high pressures of hydrogen gas and expensive catalysts. nih.govnih.gov

Recent research has highlighted a novel methodology using hydrazine in conjunction with a palladium on carbon (Pd/C) catalyst for the HDO of phenols and naphthols. nih.govnih.govacs.org In this system, hydrazine serves a dual role: it acts as a reductant and also participates in the formation of a hydrazone intermediate. nih.govnih.gov This approach allows for the efficient hydrodeoxygenation of a range of phenolic derivatives, including pharmaceutically relevant molecules and complex steroids, under more accessible reaction conditions compared to high-pressure hydrogen systems. nih.govnih.gov

Role in Oxygen Scavenging and Corrosion Inhibition

Hydrazine is a well-established oxygen scavenger and corrosion inhibitor, particularly in industrial water systems like boilers and heating systems. wikipedia.orgwikipedia.org Its ability to remove dissolved oxygen from water is crucial for preventing corrosion. quora.commhi.com The reaction of hydrazine with oxygen produces only nitrogen gas and water, which are harmless to the system. wikipedia.orgmhi.com

N₂H₄ + O₂ → N₂ + 2H₂O wikipedia.orgmhi.com

This property makes it a preferred choice over other scavengers like sodium sulfite, which can produce corrosive gases as byproducts. marinecare.nl

Beyond simply removing oxygen, hydrazine also contributes to the passivation of metal surfaces, particularly steel. It promotes the formation of a stable, protective layer of magnetite (Fe₃O₄) on the steel surface, which shields the metal from further corrosive attack. marinecare.nl This passivation effect is a key aspect of its role as a corrosion inhibitor. marinecare.nl The mechanism of inhibition often involves the adsorption of hydrazine or its derivative molecules onto the metal surface. nih.govrsc.org These adsorbed molecules can block the active sites for corrosion, effectively stifling both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor. nih.govbohrium.com

Decomposition Mechanisms and Stability in Various Environments

The decomposition and stability of hydrazine and its salts, such as this compound, are complex processes influenced by catalytic surfaces and environmental conditions. Understanding these mechanisms is critical for applications ranging from chemical synthesis to hydrogen storage.

The catalytic decomposition of hydrazine is a pivotal reaction, particularly for in-situ hydrogen production. The choice of catalyst and reaction conditions significantly dictates the reaction pathway and product selectivity.

Iridium supported on cerium oxide (Ir/CeO₂) has been identified as a highly effective catalyst for the decomposition of hydrous hydrazine. nih.govmdpi.com Research has focused on optimizing reaction parameters to maximize hydrogen yield and catalytic activity, often in alkaline conditions which favor hydrogen generation. nih.govresearchgate.net The catalyst is typically prepared via a deposition-precipitation method. nih.govresearchgate.netnih.gov Metallic iridium, rather than iridium oxide (IrO₂), is the active phase for the decomposition. cardiff.ac.uk Studies have systematically varied parameters to determine their impact on the reaction. nih.govnih.gov

Key findings from studies on Ir/CeO₂ catalysis show that turnover frequency (TOF), a measure of catalytic activity, and hydrogen selectivity are sensitive to temperature, catalyst loading, and base concentration. For instance, while increasing the temperature from 30 °C to 70 °C significantly boosts the reaction rate (TOF₅₀% from 107.3 to 923.0 h⁻¹), it can decrease the final hydrogen yield. nih.gov

Interactive Data Table: Effect of Reaction Parameters on Hydrous Hydrazine Decomposition over Ir/CeO₂ Catalyst

ParameterConditionObservationImpact on Activity/SelectivityCitation
Temperature 30 °C vs. 70 °CTOF₅₀% increased from 107.3 h⁻¹ to 923.0 h⁻¹.Higher temperature increases reaction rate but can decrease H₂ yield. nih.gov
Catalyst Amount Substrate/Metal Molar Ratio: 500:1, 250:1, 125:1Increasing catalyst amount enhances the initial rate of gas production.Higher catalyst concentration leads to faster decomposition. nih.gov
Stirring Speed 600 rpm to 1200 rpmReaction rate increases with stirring speed up to a plateau.Ensures reaction is not limited by mass transfer. nih.gov
Base Concentration 0 M to 1.0 M NaOHThe presence of a base (0.5 M NaOH) is optimal for high activity.Base concentration significantly influences catalytic performance. nih.govresearchgate.net
Catalyst State Reduced (Metallic Ir) vs. Non-reduced (IrO₂)The non-reduced catalyst shows negligible activity.Metallic iridium is the active catalytic species. cardiff.ac.uk

Noble metals, including iridium, platinum, palladium, and ruthenium, are recognized for their high catalytic activity in hydrazine decomposition. mdpi.com While non-noble metals like nickel and cobalt are often more selective towards producing hydrogen, noble metals exhibit superior reaction rates. mdpi.com The dissolution of platinum-iridium alloys for industrial processing, for example, is achieved using aqua regia, a highly acidic solution, highlighting the stability of these metals in such environments. mdpi.com

In the context of catalytic decomposition, research has explored bimetallic and trimetallic catalysts to leverage the strengths of different elements. An Ir-Ru-B/CeO₂ catalyst, for instance, demonstrated unprecedented activity for hydrogen generation from hydrazine monohydrate. rsc.org This enhanced performance was attributed to the collective contributions of Ir-Ru alloying, boron doping, and strong interactions between the metal and the ceria support. rsc.org While much of the research on hydrogen generation is conducted in alkaline media, the inherent catalytic nature of platinum and ruthenium is crucial. mdpi.comrsc.org Their similar chemical behaviors, however, can make them difficult to separate from one another during recovery processes. mdpi.com

Theoretical studies, primarily using density functional theory (DFT), have provided significant insight into the fundamental steps of hydrazine decomposition on metal surfaces. rsc.orgresearchgate.netnih.gov The reaction mechanism hinges on the selective cleavage of either the N-N bond or the N-H bonds within the hydrazine molecule.

On various catalytic surfaces, including iridium (Ir), rhodium (Rh), and copper (Cu), the decomposition is found to preferentially initiate with the scission of the N-N bond. researchgate.netnih.govrsc.org This initial step forms two adsorbed amino radicals (NH₂). researchgate.netrsc.org This pathway is generally more favorable energetically and kinetically than the alternative, which involves the initial breaking of an N-H bond (dehydrogenation). rsc.orgrsc.org

Following the initial N-N bond cleavage, the reaction proceeds through several proposed mechanisms:

Dehydrogenation assisted by amino groups: The newly formed NH₂ radicals can assist in stripping hydrogen atoms from other hydrazine molecules, leading to the formation of ammonia (B1221849) (NH₃) and nitrogen (N₂). researchgate.net

Stepwise H stripping: On Rh(111), the most favorable pathway involves the initial N-N scission, followed by the stepwise removal of hydrogen from adsorbed N₂Hₓ species, ultimately yielding N₂ and NH₃. nih.gov

Low-temperature ammonia production: On an iridium catalyst model, the low-temperature decomposition is interpreted as consecutive NH₂ abstractions that produce ammonia and nitrogen. iastate.edu

When released into the environment, hydrazine undergoes degradation through several chemical and biological pathways. researchgate.netcanada.ca Its fate is determined by a variety of factors including pH, the presence of oxygen and metal ions, and microbial activity. researchgate.netscispace.com

In aqueous systems, the principal degradation mechanism for hydrazine is a four-electron oxidation process that converts it into nitrogen gas (N₂) and water. scispace.comcdc.gov This reaction is significantly influenced by dissolved oxygen, especially at higher pH values. scispace.com The presence of metal ions, such as copper (II), can catalyze this degradation, increasing the reaction rate. scispace.com In oxygen-poor environments or in the presence of certain catalysts, a side reaction can occur, producing ammonia. scispace.comcdc.gov

Hydrazine can also be removed from the environment through biodegradation at low concentrations. cerij.or.jp However, it is not susceptible to hydrolysis. cerij.or.jp Due to its reactivity, particularly its oxidation, hydrazine is not expected to persist for long periods in most oxygenated environmental compartments. scispace.comcerij.or.jp

Catalytic Decomposition of Hydrazine and its Salts

Reactions Leading to Derivative Formation

This compound, as a salt of hydrazine, is a versatile starting material for the synthesis of various organic derivatives. These reactions typically leverage the nucleophilic nature of the nitrogen atoms.

One of the most fundamental reactions is the formation of hydrazones. Aldehydes and ketones react with hydrazine in a nucleophilic addition reaction to form hydrazone derivatives. libretexts.org This reaction is a key step in the Wolff-Kishner reduction, where the intermediate hydrazone is subsequently treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group, releasing nitrogen gas. libretexts.org

This compound can also be used to synthesize heterocyclic compounds. For example, the reaction of phenylhydrazine (B124118) hydrochloride with an excess of urea, when heated, leads to the formation of 1-phenyl-4-anilinourazole, a derivative of 1,2,4-triazole (B32235). cdnsciencepub.com This reaction proceeds through a proposed transcarbamylation mechanism. cdnsciencepub.com

Furthermore, more complex N'-alkyl hydrazides can be synthesized in a multi-step process starting from hydrazides. This involves protecting the hydrazine moiety, for instance with a trifluoroacetyl group, followed by alkylation with alkyl halides or alcohols, and subsequent deprotection to yield the desired N'-substituted hydrazine derivative. scholaris.ca Direct alkylation of hydrazine with alkylating agents like alkyl chlorides can also produce mono-, di-, and tri-substituted derivatives, although controlling the degree of substitution can be challenging. dtic.mil

Formation of Hydrazones, Azides, and Hydrazides

This compound is a fundamental reagent in the synthesis of hydrazones, azides, and hydrazides, which are important intermediates and final products in organic and medicinal chemistry.

Hydrazones are typically formed through the condensation reaction of hydrazine or its derivatives with aldehydes and ketones. nih.govoup.com This reaction is a cornerstone of organic synthesis, providing a pathway to a wide variety of heterocyclic compounds and other functionalized molecules. wikipedia.org The general method often involves refluxing the reactants in a solvent like ethanol, methanol, or butanol, sometimes with an acid catalyst, to yield hydrazones in moderate to excellent yields. nih.gov The reaction can also be carried out under greener conditions, such as using ultrasound, microwaves, or mechanochemical methods. nih.gov For instance, hydrazones can be synthesized from hydralazine (B1673433) hydrochloride and various aldehydes, serving as valuable intermediates for the synthesis of 1,2,4-triazoles with potent antitubercular activity. nih.gov

Azides , such as sodium azide, which is used as a gas-forming agent in airbags, can be produced from hydrazine through a reaction with sodium nitrite (B80452). wikipedia.org

Hydrazides are another important class of compounds derived from hydrazine. They can be synthesized through various methods, including the reaction of hydrazine hydrate with esters, anhydrides, or acyl chlorides. mdpi.com These reactions are often carried out in an alcohol solvent at room temperature or under reflux. mdpi.com A "one-pot" synthesis of trisubstituted hydrazides has also been developed, involving the reduction of hydrazones followed by an in situ reaction with a carboxylic acid. researchgate.net Hydrazides themselves are valuable precursors for other bioactive compounds, such as hydrazine-hydrazones. mdpi.com

Heterocyclic Ring Formation

The bifunctional nature of hydrazine, with its two amine groups, makes it a key building block for the synthesis of a wide variety of heterocyclic compounds. wikipedia.org This is achieved through condensation reactions with a range of difunctional electrophiles. wikipedia.org

One of the most common applications of hydrazine in heterocyclic synthesis is the formation of pyrazoles . The reaction of hydrazine and its substituted derivatives with β-diketones or β-ketoesters is a well-established and general route to pyrazoles. clockss.org Similarly, the reaction of hydrazines with 3-oxonitriles leads to the formation of aminopyrazoles in high yields. clockss.org For example, the condensation of hydrazine with 2,4-pentanedione yields 3,5-dimethylpyrazole. wikipedia.org

Hydrazine derivatives are also extensively used in the synthesis of various other heterocyclic systems. For instance, the reaction of chalcones with hydrazine hydrate or phenyl this compound can produce pyrazolines . arabjchem.org In the Einhorn-Brunner reaction, hydrazines react with imides to form triazoles . wikipedia.org Furthermore, hydrazine can be used to synthesize larger ring systems. clockss.org The specific reaction conditions and the nature of the substituents on the hydrazine and the electrophile can influence the structure of the resulting heterocyclic product. arabjchem.org

Schiff Base Formation and Coordination Complexes

Hydrazine and its derivatives readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines or hydrazones. tandfonline.comniscpr.res.in These Schiff bases are an important class of ligands in coordination chemistry due to their facile synthesis and the presence of the azomethine (C=N) group, which can coordinate to metal ions. nih.gov

The resulting Schiff base ligands can coordinate with a variety of transition metal ions, such as Ni(II), Cu(II), Co(II), and Zn(II), to form stable coordination complexes. tandfonline.commdpi.com These complexes often exhibit interesting properties and have potential applications in various fields, including catalysis and materials science. niscpr.res.in The Schiff base ligands typically contain donor atoms like nitrogen and oxygen, which facilitate coordination with the metal ions, leading to the formation of colorful and thermally stable metal complexes. niscpr.res.in The geometry and properties of the resulting coordination complexes are influenced by the nature of the Schiff base ligand and the metal ion.

The structural design of hydrazine-based Schiff bases can be tailored to create ligands with specific donor atom sets, such as ONO and NNO, which provides valuable information about their coordination behavior with metal ions. tandfonline.com These complexes can form interesting hydrogen-bonded self-assemblies in both their metal-free state and upon coordination to metal ions. tandfonline.com

Interaction with Biological Systems and Mechanistic Implications

Hydrazine and its derivatives can exert significant effects on biological systems through various mechanisms, often involving interactions with key enzymes and molecules.

Antifolate and Nitric Oxide Donor Mechanisms

Certain hydrazine derivatives have been investigated for their potential as therapeutic agents, acting through mechanisms that involve antifolate activity and nitric oxide (NO) donation.

Some 2-arylquinazolin-4-hydrazine derivatives have been shown to exhibit a dual mechanism of action, acting as both antifolates and NO-donors . researchgate.netnih.gov The 2-arylquinazoline core of these molecules appears to be crucial for their antifolate activity, likely by interfering with the biosynthesis of folates. nih.gov

The hydrazine moiety connected to an electron-deficient ring system can be susceptible to decomposition in an oxidative environment, leading to the cleavage of the N-N bond and the release of nitric oxide (NO) . researchgate.net NO is a signaling molecule with various physiological roles, and its release can contribute to the biological activity of these compounds. researchgate.net The potential of hydrazine derivatives as NO-donors has been explored for applications such as antithrombotic and vasodilating agents. nih.gov

Inhibition of Pyridoxine (B80251) (Vitamin B6) and Pyridoxal (B1214274) 5' Phosphate (B84403) (P5P)

A significant toxicological effect of hydrazine and its derivatives is their interference with the metabolism of vitamin B6. nih.gov Hydrazine-containing compounds can inhibit the action of pyridoxine (vitamin B6) and its active form, pyridoxal 5'-phosphate (P5P). nih.govmhmedical.com

This inhibition occurs through multiple mechanisms. Hydrazines can directly inhibit the enzyme pyridoxal kinase , which is responsible for phosphorylating pyridoxine to P5P. mhmedical.commhmedical.compnas.org Additionally, hydrazines can directly react with P5P to form hydrazones, which are then rapidly excreted, leading to a functional deficiency of this essential coenzyme. mhmedical.commhmedical.com

P5P is a crucial cofactor for numerous enzymatic reactions, including the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). mhmedical.comlitfl.com By depleting P5P levels, hydrazine can disrupt the balance between excitatory and inhibitory neurotransmitters in the brain, leading to neurological effects such as seizures. nih.gov This mechanism is also implicated in the toxicity of other hydrazine-containing compounds like isoniazid. mhmedical.commhmedical.com

Interaction with Key Cellular Molecules

Hydrazine can interact with various cellular molecules, leading to a range of biological effects. It is proposed that hydrazine can react with endogenous formaldehyde (B43269) to form a hydrazone intermediate, which can then be metabolized to a methylating agent. nih.gov This agent can then form DNA adducts, such as N7-methylguanine and O6-methylguanine, which have been identified in the liver of animals exposed to hydrazine. nih.gov

Furthermore, hydrazine can react with pyrimidine (B1678525) bases in DNA, potentially leading to the loss of these bases. nih.gov Studies have shown that exposure to hydrazine can lead to S-phase cell cycle arrest and can sensitize cells that lack certain DNA repair proteins. nih.govresearchgate.net

At the molecular level, hydrazine can also interact with proteins. For instance, in silico studies have explored the interaction of hydrazine compounds with proteins like pertuzumab, suggesting potential binding through hydrogen bonds, hydrophobic interactions, and electrostatic interactions. unnes.ac.id

Oxidative Metabolism and Reactive Species Generation

The biological and chemical reactivity of hydrazine is intrinsically linked to its metabolic activation, a process predominantly characterized by oxidation that leads to the formation of various reactive intermediates. This metabolic conversion is catalyzed by several key enzyme systems, including cytochrome P450 (CYP450), monoamine oxidase, and various peroxidases. nih.govlongdom.org The generation of these reactive species is a critical factor in the compound's subsequent interactions with cellular macromolecules. nih.gov

The oxidative metabolism of hydrazine is a complex process involving multiple enzymatic pathways. The cytochrome P450 enzyme system is a major contributor to this transformation. nih.govucl.ac.uk Studies using isolated rat liver microsomes have demonstrated that the metabolism of hydrazine is dependent on the presence of NADPH and oxygen, a hallmark of CYP450-catalyzed reactions. ucl.ac.ukcdc.gov The involvement of CYP450 is further substantiated by the fact that its inhibitors, such as carbon monoxide and piperonyl butoxide, significantly reduce hydrazine metabolism. ucl.ac.uk Specific isozymes, including CYP2E1, CYP1A1/1A2, and CYP2B1, have been identified as being involved in the metabolic processing of hydrazine. nih.gov A notable consequence of this metabolic pathway is the potential for "suicidal inactivation," where reactive intermediates formed during the reaction bind to the active site of the cytochrome P450 isozymes, leading to their inactivation and inhibiting further metabolism. nih.govlongdom.org

Peroxidases, such as horseradish peroxidase and those within the prostaglandin/arachidonic acid system, also contribute to the oxidative metabolism of hydrazine derivatives. nih.govlongdom.orgnih.gov However, hydrazines are often considered poor substrates for these enzymes because they tend to cause inactivation during the oxidation process. nih.gov Interestingly, research has shown that the presence of other efficient peroxidase substrates, which act as "mediators," can stimulate the peroxidase-catalyzed oxidation of hydrazines, reduce enzyme inactivation, and enhance the generation of metabolites capable of causing DNA damage. nih.gov

The metabolic activation of hydrazine ultimately results in the production of a cascade of free radicals and reactive oxygen species (ROS). nih.govwho.int The process often begins with a one-electron oxidation of the hydrazine molecule, leading to the formation of primary free radicals. nih.govlongdom.org These initial radicals can then react with molecular oxygen to generate a series of highly reactive species, including the superoxide (B77818) anion radical (O₂⁻), hydrogen peroxide (H₂O₂), and the exceptionally reactive hydroxyl radical (•OH). nih.govlongdom.org The formation of these species can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress, characterized by the depletion of crucial molecules like reduced glutathione. nih.govwho.int

In addition to ROS, the metabolism can also generate nitrogen- and carbon-centered radicals. who.intoup.com The formation of these radicals has been demonstrated through techniques like electron spin resonance spectroscopy. who.int These reactive intermediates, along with ROS, are capable of interacting with and damaging vital cellular components. They can induce single-strand breaks in DNA, form DNA adducts, and initiate the peroxidation of membrane lipids by abstracting hydrogen atoms. nih.govnih.govwho.int

Table 1: Key Enzymes in Hydrazine Oxidative Metabolism

Enzyme SystemSpecific Isozymes / ComponentsKey FindingsCitations
Cytochrome P450 (CYP450) CYP2E1, CYP1A1/1A2, CYP2B1/2Catalyzes the major route of hydrazine metabolism; requires NADPH and oxygen. Can be subject to suicidal inactivation. nih.govucl.ac.uknih.govucl.ac.uk
Peroxidases Horseradish Peroxidase, Prostaglandin SynthaseMediate oxidation, though often with concurrent enzyme inactivation. This process can be enhanced by other substrates. nih.govlongdom.orgnih.gov
Flavin-containing Mono-oxygenases Amine OxidaseParticipates in hydrazine metabolism, indicated by inhibition with methimazole. ucl.ac.ukucl.ac.uk
Mitochondrial Enzymes Monoamine OxidaseMetabolizes mono- and disubstituted hydrazines and may play a role in hydrazine metabolism itself. nih.govucl.ac.uk

Table 2: Reactive Species Generated from Hydrazine Metabolism

Reactive SpeciesPrecursor / PathwayCellular EffectCitations
Hydroxyl Radical (•OH) Formed from primary radicals reacting with O₂Highly reactive; induces oxidative stress and damages macromolecules. nih.govlongdom.org
Superoxide Anion Radical (O₂⁻) Formed from primary radicals reacting with O₂Contributes to oxidative stress. nih.govlongdom.org
Carbon-centered Radicals Formed during metabolism by systems like peroxidases and CYP450.Can react with oxygen to form peroxyl radicals or directly interact with macromolecules. oup.compsu.edu
Nitrogen-centered Radicals Postulated to form from one-electron oxidation.Unstable intermediates that can lead to the formation of carbon-centered radicals. oup.com
Hydrogen Peroxide (H₂O₂) Product of the reaction between primary radicals and O₂.A relatively stable ROS that can participate in further radical-generating reactions. nih.govlongdom.org

Applications of Hydrazine Hydrochloride in Specialized Research Fields

Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, hydrazine (B178648) hydrochloride is a key precursor for the synthesis of numerous compounds with therapeutic potential. Its role is central to the development of new drugs targeting a range of diseases.

Precursor in the Synthesis of Bioactive Compounds

Hydrazine hydrochloride's versatility as a precursor is evident in its application in creating a variety of bioactive molecules.

This compound is a fundamental component in the synthesis of novel antifungal agents. Research has demonstrated its use in creating hydrazine-based compounds that exhibit fungicidal activity against pathogenic fungi like Candida albicans. nih.gov For instance, certain synthesized hydrazine derivatives have shown potent antifungal effects, even against drug-resistant strains. nih.gov The synthesis often involves the condensation of this compound with various carbonyl compounds to produce hydrazones, which can be further modified to enhance their antifungal efficacy. researchgate.net Studies have shown that some of these compounds work by inducing oxidative damage in the fungal cells. nih.gov

For example, a series of 3-azolyl-4-chromanone phenylhydrazones were synthesized by reacting 3-azolyl-4-chromanones with phenylhydrazine (B124118) hydrochloride. d-nb.info Many of these compounds displayed significant in vitro antifungal activity against Candida albicans, Saccharomyces cerevisiae, and Microsporum gypseum. d-nb.info Similarly, isatin (B1672199) derivatives synthesized using hydrazine hydrate (B1144303) have shown notable mycelium inhibition against various rice fungi. benthamdirect.com

Table 1: Examples of this compound in the Synthesis of Antifungal Agents
Starting MaterialReagentResulting Compound ClassTarget FungiReference
3-Azolyl-4-chromanonePhenylthis compound3-Azolyl-4-chromanone phenylhydrazonesCandida albicans, Saccharomyces cerevisiae, Microsporum gypseum d-nb.info
IsatinHydrazine hydrateIsatin derivativesHelminthosporium oryzae, Rhizoctonia solani, Fusarium moniliforme benthamdirect.com
CarabroneHydrazine hydrateCarabrone hydrazone derivativesBotrytis cinerea, Colletotrichum lagenarium nih.gov
Various Carbonyl CompoundsThis compoundHydrazine-based compoundsCandida albicans nih.gov

This compound is a critical building block in the synthesis of essential antitubercular drugs.

Isoniazid: Isoniazid (isonicotinic acid hydrazide), a cornerstone of tuberculosis treatment, is synthesized using hydrazine. wikipedia.orgunesp.brpharmacy180.comslideshare.net The process typically involves the reaction of an isonicotinate (B8489971) ester with hydrazine hydrate. google.comgoogle.comresearchgate.net Various synthetic routes have been developed to improve yield and purity, often starting from 4-cyanopyridine (B195900) or isonicotinic acid. unesp.brgoogle.com Isoniazid acts as a prodrug, activated by a mycobacterial catalase-peroxidase enzyme, to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. wikipedia.org

Hydralazine (B1673433) Derivatives: Hydralazine, primarily known as an antihypertensive drug, has also been a scaffold for developing new antitubercular agents. scirp.orggoogle.comgoogle.com Schiff bases derived from hydralazine hydrochloride have been synthesized and shown to possess antimicrobial properties. scirp.orgscirp.org These derivatives are typically formed through the condensation reaction of hydralazine hydrochloride with various aldehydes or ketones. scirp.orgscirp.org Furthermore, hispolon (B173172) derived pyrazole (B372694) sulfonamides, synthesized using 4-sulfonamidephenyl this compound, have demonstrated potent antitubercular activity. scielo.org.mx

Table 2: Synthesis of Antitubercular Drugs Using Hydrazine Derivatives
Drug/DerivativePrecursor(s)Key ReagentMechanism of Action (if known)Reference
IsoniazidIsonicotinic acid esterHydrazine hydrateInhibits mycolic acid synthesis wikipedia.orgunesp.brgoogle.comgoogle.comresearchgate.net
Hydralazine Schiff BasesHydralazine hydrochloride, Aldehydes/Ketones-Antimicrobial activity scirp.orgscirp.org
Hispolon Pyrazole SulfonamidesHispolon, Dihydrohispolons4-Sulfonamidephenyl this compoundPotent antitubercular activity scielo.org.mx
N-substituted amino acid hydrazidesN-Boc amino acids, Hydrazides-Enhanced antibacterial activity against Mtb mdpi.com
Naphtho[2,1-b]furan-2-carboxamide Derivatives2-Hydroxy-1-naphthaldehyde, Ethyl bromoacetateHydrazine hydrateAntitubercular activity nih.gov

The synthesis of novel anti-cancer agents frequently employs this compound and its derivatives. Pyrazole derivatives, a class of heterocyclic compounds known for their anticancer properties, are often synthesized using hydrazine. rsc.org These compounds can inhibit various targets involved in cell proliferation, such as VEGFR-2, EGFR, and tubulin polymerization. mdpi.com

For example, a series of hydrazine carboxamides were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines, with some compounds showing significant growth inhibition. nih.gov Another study reported the synthesis of hydroquinone-chalcone-pyrazoline hybrid derivatives using hydrazine monohydrate, which were designed as potential anticancer agents. mdpi.com Furthermore, ultrasound has been utilized to promote the green synthesis of hydrazines that have shown promising anticancer activity. nih.gov

Table 3: this compound in the Synthesis of Anti-cancer Compounds
Compound ClassSynthetic ApproachTarget/MechanismReference
Pyrazole derivativesCyclization reactions involving hydrazineInhibition of VEGFR-2, EGFR, tubulin polymerization rsc.orgmdpi.com
Hydrazine carboxamidesCondensation of semicarbazides with aromatic carbonylsInhibition of cancer cell growth nih.gov
Hydroquinone-chalcone-pyrazoline hybridsReaction of chalcones with hydrazine monohydratePotential anticancer activity mdpi.com
Quinolin-2(1H)-one-based pyrazolesReaction with hydrazine hydrateAnticancer activity against cervical and colon cancer cell lines rsc.org
Pyrazolo[4,3-d]pyrimidin-7(6H)-onesReaction with hydrazine hydratemTOR inhibition, apoptosis rsc.org

This compound is a versatile reagent for synthesizing compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.

Antimicrobial: Schiff bases derived from hydralazine hydrochloride have demonstrated antimicrobial activity against various bacterial strains. scirp.orgscirp.org Pyrimidine (B1678525) and pyrimidopyrimidine derivatives synthesized using hydrazine hydrate have also shown excellent antimicrobial properties. nih.gov Furthermore, quinoline-hydrazone derivatives have been synthesized and evaluated for their antimicrobial potential. nih.gov

Antioxidant: Novel chalcones and pyrazolic chalcones synthesized using hydrazine hydrate have exhibited promising antioxidant activities by scavenging free radicals. scirp.org Quinoline-hydrazone derivatives have also shown better antioxidant activity compared to their benzimidazole (B57391) counterparts. nih.gov Additionally, pyrazole-linked hydrazone derivatives have demonstrated a notable ability for DPPH scavenging. doi.org

Anti-inflammatory: Benzoxazinone and quinazolinone derivatives, synthesized through reactions involving hydrazine hydrate, have shown significant anti-inflammatory activities. jst.go.jp Pyrazole-linked hydrazone derivatives have also exhibited enhanced anti-inflammatory efficacy when compared to standard drugs like diclofenac (B195802) sodium. doi.org

Table 4: Multifunctional Compounds Synthesized from Hydrazine Derivatives
Compound ClassActivitySynthetic Precursor(s)Reference
Hydralazine Schiff BasesAntimicrobial, AntioxidantHydralazine hydrochloride, Aldehydes/Ketones scirp.orgscirp.org
Pyrimidine and Pyrimidopyrimidine DerivativesAntimicrobial, Anti-inflammatory, AntioxidantHydrazine hydrate nih.gov
Quinoline-Hydrazone DerivativesAntimicrobial, AntioxidantQuinoline, Hydrazine hydrate, Aromatic aldehyde nih.gov
Pyrazolic ChalconesAntioxidantChalcones, Hydrazine hydrate scirp.org
Benzoxazinone and Quinazolinone DerivativesAntimicrobial, Anti-inflammatory2-[α-benzoylaminostyryl]-6,8-dibromo-3,1-benzoxazin-4(H)-one, Hydrazine hydrate jst.go.jp
Pyrazole-linked Hydrazone DerivativesAntibacterial, Anti-inflammatory, AntioxidantVarious hydrazones doi.org

Hydrazine derivatives are instrumental in the development of new analgesic agents and selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Research has focused on synthesizing novel hydrazide and hydrazine derivatives to create new analgesic compounds. researchgate.netnih.gov Many of these synthesized compounds have shown significant reductions in pain response in animal models. researchgate.netnih.gov For instance, certain hydrazone derivatives have been identified as potent analgesic agents. nih.gov

In the area of COX-2 inhibition, pyrazolone (B3327878) derivatives possessing an aminosulfonyl pharmacophore have been designed and synthesized as inhibitors of both COX-2 and 5-lipoxygenase (5-LOX) enzymes. acs.org Similarly, dihydropyridazinone and phthalazinone derivatives have been developed as potent anti-inflammatory and analgesic agents, with some showing selective COX-2 inhibitory activity. esmed.org The synthesis of these compounds often involves the cyclization of appropriate keto acids with hydrazine derivatives. esmed.org

Table 5: Hydrazine Derivatives in the Synthesis of Analgesics and COX-2 Inhibitors
Compound ClassTarget/ActivitySynthetic ApproachReference
Hydrazide and Hydrazine DerivativesAnalgesicCondensation of hydrazides/hydrazines with aldehydes researchgate.netnih.gov
Pyrazolone DerivativesCOX-2/5-LOX InhibitionReaction with phenyl this compound derivatives acs.org
Dihydropyridazinone/Phthalazinone DerivativesAnti-inflammatory, Analgesic, COX-2 InhibitionCyclization of γ-keto acids with hydrazine derivatives esmed.org
Indomethacin (B1671933) AnalogsAnti-inflammatory, Analgesic, Reduced UlcerogenicityModification of indomethacin using hydrazine hydrate tandfonline.com

Development of Bioorthogonal Probes in Biological Systems

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. acs.orgspringernature.com Hydrazine derivatives play a crucial role in this field, particularly in the formation of hydrazones. The reaction between a hydrazine or hydrazide and an aldehyde or ketone to form a hydrazone is a widely used bioorthogonal ligation method. acs.orgpcbiochemres.combiosyn.com This reaction is valuable for labeling biomolecules, such as proteins and glycans, in live cells. binghamton.edumdpi.com For instance, fluorescent probes based on coumarin-hydrazine have been developed to detect protein carbonylation, a marker of oxidative stress, in living cells. binghamton.edu These probes react with carbonyl groups on proteins to form fluorescent hydrazone conjugates. binghamton.edu The alkyne functionality in compounds like (prop-2-yn-1-yl)hydrazine (B1628402) hydrochloride also makes them useful building blocks for creating bioorthogonal probes for selective labeling in complex biological systems.

Drug Discovery and Development of Nitrogen-Containing Heterocycles

Hydrazine and its derivatives are fundamental building blocks in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. wikipedia.org These heterocycles are of great interest in drug discovery due to their diverse pharmacological activities. ijcrt.org The bifunctional nature of hydrazine, with its two nucleophilic amine groups, allows it to react with various electrophiles to form rings like pyrazoles and pyridazines. wikipedia.org For example, condensation of hydrazine with 2,4-pentanedione yields 3,5-dimethylpyrazole. wikipedia.org Many commercialized drugs, including cefazolin, rizatriptan, and anastrozole, contain heterocyclic rings derived from hydrazine. ijcrt.org The synthesis of these bioactive molecules often relies on the versatile reactivity of this compound and its derivatives. a2bchem.com

Pharmacological Activities of Hydrazine Derivatives

Hydrazine derivatives exhibit a broad spectrum of pharmacological activities. iscientific.orgnih.govbibliotekanauki.plomicsonline.orgnih.gov Beyond their use as MAO inhibitors and neuroprotective agents, these compounds have been investigated for their antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, and anticancer properties. nih.govomicsonline.org The hydrazone functional group (-NHN=CH-) is a key feature in many of these bioactive molecules. nih.govomicsonline.org For example, various hydrazone derivatives have shown significant anti-inflammatory activity, in some cases exceeding that of standard drugs like indomethacin. omicsonline.org Others have demonstrated potent antibacterial and antifungal effects. nih.gov The wide range of biological activities associated with hydrazine derivatives underscores their importance in medicinal chemistry and drug development. ontosight.ainih.gov

Materials Science and Polymer Chemistry

The applications of this compound and its derivatives extend beyond the life sciences into the fields of materials science and polymer chemistry. ontosight.aievitachem.comchemimpex.comchemimpex.com The reactivity of the hydrazine group makes it a valuable component in the synthesis of polymers and other advanced materials. ontosight.aibenthamdirect.com

Building Block for Polymer Synthesis

Hydrazine and its derivatives serve as important building blocks for the synthesis of various polymers. ontosight.airesearchgate.netacs.org They can be used in polymerization reactions to create materials with specific properties. ontosight.ai For instance, hydrazine can be reacted with dicarboxylic acids or their derivatives to produce nitrogen-containing polymers. google.com Research has shown that hydrazide-linked polymers can be synthesized using hydrazine and acid chlorides like terephthaloyl chloride (TPC) and trimesoyl chloride (TMC). researchgate.netacs.org One study reported the formation of a hollow structure in a polymer created from TMC and hydrazine. researchgate.netacs.org This highlights the influence of the building blocks on the morphology and porosity of the resulting polymers. researchgate.netacs.org The resulting polymers can have applications in areas such as catalysis and separation science. chemimpex.comresearchgate.net

Reducing Agent in Polymerization Reactions

This compound serves as a reducing agent in specific polymerization reactions. chemiis.com Its reducing power is fundamental to its utility in the synthesis of certain polymers, such as polyurethane foams and rubber accelerators. chemiis.com The hydrazine moiety (N₂H₄) is a powerful reductant, and this property is harnessed in various industrial processes. wikipedia.orgrsc.org

While often used as a precursor, hydrazine and its salts can also act as monomers or be used to create polymerization initiators. atamanchemicals.com For instance, derivatives known as azoic initiators are employed in the polymerization of materials like poly(methyl methacrylate) (PMMA) and carbon fibers. atamanchemicals.com In the synthesis of polyurethanes, hydrazine can be used as a chain extender, reacting with isocyanate groups. scispace.commdpi.com Research has also explored modifying polymer beads with hydrazine functions, which then act as surface-bound reducing agents for metallization processes, demonstrating a novel method for creating metal-coated polymers. itu.edu.tr

Blowing Agent for Foamed Plastics

One of the most significant industrial applications of hydrazine is as a precursor to chemical blowing agents, which are essential for creating foamed plastics. wikipedia.orgatamanchemicals.com this compound is a key starting material in the synthesis of compounds like azodicarbonamide (B1663908) (ADC). rsc.orgatamanchemicals.comhebronsa.es

When azodicarbonamide is heated during polymer processing, it decomposes to release a significant volume of gas, primarily nitrogen, along with carbon monoxide, carbon dioxide, and ammonia (B1221849). rsc.orghebronsa.es This gas creates the cellular structure characteristic of foams. This process is widely used in the production of a variety of polymer foams, including polyethylene (B3416737) (PE), polyvinyl chloride (PVC), and ethylene-vinyl acetate (B1210297) (EVA), which are used for insulation, packaging, and other applications. chemiis.comrsc.org Research has also been conducted on creating novel polyurethane chemical foaming agents by reacting hydrazine hydrate with other compounds like semicarbazide (B1199961) and hydroxyethyl (B10761427) azobisisobutyronitrile to produce foams with uniform structures and improved physical properties.

Development of Functionalized Surfaces and Coatings

In materials science, this compound and its derivatives are utilized in the development of functionalized surfaces and advanced coatings. This involves chemically modifying a substrate's surface to impart new properties, such as improved adhesion or corrosion resistance.

A notable area of research is the enhancement of epoxy coatings. Studies have shown that modifying silica (B1680970) fillers by grafting them with triazine hydrazide moieties can significantly improve the performance of epoxy coatings on steel. mdpi.comdntb.gov.ua The hydrazide groups on the silica surface can chemically link with the epoxy network during the curing process. mdpi.com This chemical bonding enhances the interfacial adhesion between the filler, the polymer matrix, and the steel substrate, leading to improved mechanical properties and superior corrosion protection in aggressive environments like seawater. mdpi.comdntb.gov.ua Similar research has involved modifying the chemical structure of chitosan (B1678972) with a triazine hydrazide moiety to act as an activator and linker in epoxy/polyamine systems, again resulting in improved mechanical and anticorrosive properties. researchgate.netdntb.gov.uamdpi.com

Application in Perovskite Solar Cells

This compound and its organic derivatives have emerged as critical additives in the research and development of next-generation perovskite solar cells (PSCs), particularly those based on tin (Sn). researchgate.netrsc.org These additives perform a dual function: they inhibit the degradation of the perovskite material and passivate defects within the crystal structure, leading to significant improvements in both efficiency and stability. researchgate.netntu.edu.tw

Inhibition of Sn(II) Oxidation

A major challenge in tin-based and mixed lead-tin perovskite solar cells is the easy oxidation of the active tin(II) cation (Sn²⁺) to tin(IV) (Sn⁴⁺). rsc.orgntu.edu.tw This oxidation creates defects, increases charge carrier recombination, and rapidly degrades the solar cell's performance. researchgate.netnih.govacs.org

The hydrazine functional group (–NH–NH₂) in additives like hydrazine dihydrochloride (B599025) or phenylthis compound acts as a potent reducing agent within the perovskite precursor solution. ntu.edu.twnih.gov It effectively converts the detrimental Sn⁴⁺ ions back to the desired Sn²⁺ state, preserving the integrity of the perovskite layer. rsc.orgnih.govacs.org Similarly, it can reduce oxidized iodine (I₂) back to iodide (I⁻), another common defect. fau.denih.gov This reductive capability is crucial for fabricating high-quality, stable perovskite films. ntu.edu.twacs.org

Passivation of Defect States and Hysteresis

For instance, research using phenyl hydrazinium (B103819) iodide (PHI) as a post-treatment for perovskite films demonstrated that the additive passivates defects at grain boundaries. acs.orgnih.gov This treatment reduced electrical current leakage and suppressed charge recombination, resulting in a power conversion efficiency (PCE) increase from 17.4% for the control device to 20.6% for the treated device. acs.orgnih.gov Other studies have employed different derivatives to achieve similar or even greater gains. The use of DL-serine hydrazide hydrochloride in formamidine-cesium perovskites led to a champion efficiency of 22.22% through multi-site passivation. nih.govbohrium.com Benzoyl hydrazine has been used to passivate defects in pure CsPbI₃ perovskites, achieving an efficiency of 20.47%. nih.gov By reducing these defect states, hydrazine-based additives also mitigate the current-voltage hysteresis often observed in PSCs, leading to more reliable device performance. researchgate.netrsc.orgntu.edu.tw

Hydrazine Derivative AdditivePerovskite TypeKey ImprovementReported Efficiency
Hydrazine dihydrochloride (FA₀.₇₅MA₀.₂₅)SnI₃Inhibited Sn²⁺ oxidation, reduced hysteresis9.26%
Phenyl hydrazinium iodide (PHI) Triple Cation Mixed HalidePassivated grain boundary defects20.6%
Benzylthis compound (BHC) Blade-coated p-i-nReduced I₂ to I⁻, stabilized precursor23.2% (stabilized)
DL-Serine hydrazide hydrochloride Formamidine-CesiumMulti-site passivation, inhibited iodine escape22.22%
4-fluorophenylthis compound FASnI₃Converted Sn⁴⁺ to Sn²⁺, slowed crystallization10.86%
Benzoyl hydrazine (BH) CsPbI₃Synergetic defect coordination20.47%

This table summarizes findings from various research papers on the use of hydrazine derivatives in perovskite solar cells. Sources: rsc.orgnih.govacs.orgnih.govnih.govacs.orgnih.govnih.govbohrium.com

Analytical Chemistry Research

In analytical chemistry, research has focused on developing sensitive and reliable methods for the quantitative determination of hydrazine, often in the form of this compound, due to its presence in industrial settings and as a potential impurity in pharmaceuticals. cdc.govscholarsresearchlibrary.com The primary analytical strategies are based on its properties as a strong reducing agent and its ability to form colored derivatives. cdc.gov

Common analytical techniques include:

Spectrophotometry: This is a widely used method where hydrazine is reacted with a chromogenic agent to produce a colored compound that can be quantified by measuring its light absorbance at a specific wavelength. cdc.govscholarsresearchlibrary.com A common derivatizing agent is p-dimethylaminobenzaldehyde, which reacts with hydrazine to form a yellow azine derivative that can be measured at around 458-480 nm. scholarsresearchlibrary.comcdc.gov This method has been validated for determining trace amounts of hydrazine in various drug substances. scholarsresearchlibrary.com

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for their high separation efficiency and sensitivity. cdc.gov These methods typically require a derivatization step to improve detection. For HPLC, hydrazine can be derivatized with salicylaldehyde (B1680747) and analyzed using a standard C18 column with UV detection. osti.gov For GC analysis, derivatizing agents like pentafluorobenzaldehyde (B1199891) are used, followed by detection with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS). nih.gov

Electrochemistry: Electrochemical sensors offer a rapid and highly sensitive method for hydrazine detection. Research has demonstrated the use of screen-printed carbon electrodes modified with materials like poly(dicyandiamide) to detect nanomolar concentrations of hydrazine in water samples. abo.fi These sensors work by measuring the current generated from the electrochemical oxidation of hydrazine at the modified electrode surface. abo.fi

These methods are crucial for quality control in manufacturing processes and for monitoring environmental samples. cdc.gov

Analytical TechniqueDerivatizing Agent / MethodMatrix / ApplicationDetection Limit
UV-Vis Spectrophotometry p-DimethylaminobenzaldehydePharmaceutical drug substances0.20 µg/g (LOD)
RP-HPLC SalicylaldehydePantoprazole Sodium Sesquihydrate3.1 ppm
GC/NPD p-ChlorobenzaldehydeUrine0.05 µg/mL
Ion-Exchange HPLC/ED None (Direct detection)Urine8 ng/sample
Electrochemical Sensor Poly(dicyandiamide) modified SPCEWater samples20 nM

This table summarizes various analytical methods developed for the determination of hydrazine. Sources: scholarsresearchlibrary.comosti.govnih.govabo.fi

Reagent for Detection and Quantification of Analytes

This compound and its derivatives are utilized as reagents for the detection and quantification of a variety of analytes. chemiis.com Its chemical properties enable its use in derivatization reactions, which convert analytes into forms that are more easily detectable and quantifiable.

A primary application is in the determination of hydrazine itself and its derivatives through colorimetric methods. These methods are often based on the reaction of the hydrazine moiety with a specific chromogenic reagent to produce a colored compound. The intensity of the color, which is proportional to the concentration of the analyte, can then be measured. For instance, p-dimethylaminobenzaldehyde is a common reagent that reacts with hydrazine in an acidic medium to form a yellow-colored azine, which then rearranges to a quinoid structure with an intense red-orange color. scholarsresearchlibrary.com This reaction forms the basis for several spectrophotometric methods for hydrazine quantification. Other reagents used for the colorimetric determination of hydrazine and its derivatives include vanillin (B372448), p-anisaldehyde, 2,4-dimethoxybenzaldehyde, and 2,4-dihydroxybenzaldehyde, which form colored hydrazones upon reaction. rasayanjournal.co.in

Furthermore, this compound can be used to synthesize other analytical reagents. Its role as a precursor allows for the creation of more complex molecules designed to selectively react with specific analytes, leading to a detectable signal. chemiis.com

Chromatographic Methods (e.g., HPLC, Ion Chromatography)

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in complex mixtures. This compound and the analysis of hydrazine are subjects of various chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC).

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the analysis of hydrazine, though its direct analysis can be challenging due to its polarity and lack of a strong chromophore. To overcome these issues, pre-column derivatization is a common strategy. In this approach, hydrazine is reacted with a derivatizing agent to form a stable, detectable derivative before injection into the HPLC system.

A widely used derivatization reagent is p-dimethylaminobenzaldehyde, which reacts with hydrazine to form a p-dimethylaminobenzaldazine. researchgate.net Other reagents, such as salicylaldehyde and 2-hydroxy-1-naphthaldehyde, are also employed to form hydrazones that can be readily detected by UV-Vis or other detectors. calcasolutions.comnih.gov For example, a method for the determination of hydrazine in clozapine (B1669256) samples involved pre-column derivatization with p-dimethylaminobenzaldehyde, followed by HPLC separation and detection at 480 nm. researchgate.net Another study focused on the separation of chlorophenyl hydrazine isomers using a reversed-phase HPLC method. nih.gov

The selection of the stationary phase and mobile phase is critical for the successful separation of these derivatives. C18 columns are frequently used, and the mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov

Ion Chromatography (IC):

Ion chromatography is another valuable technique for the direct determination of hydrazine and its methylated derivatives. IC separates ions based on their affinity for an ion-exchange resin. For the analysis of hydrazines, which are cationic in acidic solutions, cation-exchange columns are utilized. zhishangchemical.com

Amperometric detection is often coupled with IC for the sensitive determination of hydrazines. This detector measures the current generated by the oxidation or reduction of the analyte at an electrode surface. The method has been successfully applied to the determination of hydrazine, methylhydrazine, and dimethylhydrazines in various samples.

Conductivity detection can also be used, sometimes with an enhancement technique. One method involved ion-exclusion chromatography with two ion-exchange enhancement columns connected in series to amplify the conductivity signal of the hydrazine ion, achieving detection limits at the parts-per-billion (ppb) level. doi.org The mobile phase in IC for hydrazine analysis often consists of an acidic solution, such as methanesulfonic acid.

Interactive Data Table: Chromatographic Methods for Hydrazine Analysis

MethodAnalyteDerivatizing AgentColumnMobile PhaseDetectionReference
HPLCHydrazine in Clozapinep-DimethylaminobenzaldehydeInertsil ODS-30.1% Phosphoric acid and AcetonitrileUV (480 nm) researchgate.net
HPLCChlorophenyl Hydrazine IsomersNoneWaters X-Bridge C18Not SpecifiedHPLC nih.gov
ICHydrazine, Methylhydrazine, DimethylhydrazinesNoneSilica cation-exchangersMethanesulfonic acidAmperometric
ICHydrazine IonNoneTSKgel DEAE-5PWNot SpecifiedConductivity doi.org
HPLCHydrazine in SludgeBenzaldehyde (B42025)RP C-18Methanol-water (95:5 v/v)UV (313 nm) cabidigitallibrary.org

Spectrophotometric Analysis

Spectrophotometric methods are widely used for the quantitative analysis of hydrazine and its derivatives due to their simplicity, speed, and cost-effectiveness. These methods are primarily based on UV-Visible spectrophotometry and colorimetric reactions.

Direct UV-Visible spectrophotometric analysis of hydrazine is limited due to its weak absorption in the UV region. Therefore, derivatization is a common practice to convert hydrazine into a compound with strong UV-Visible absorption. scirp.org

One approach involves the reaction of hydralazine hydrochloride with nitrite (B80452) ions in an acidic medium to form tetrazolo[5,1-alpha]phthalazine. This derivative exhibits an absorption maximum at approximately 274 nm and follows Beer's law over a specific concentration range, making it suitable for quantitative analysis in pharmaceutical tablets. core.ac.ukwikipedia.org

Another developed method for hydrazine determination in pharmaceutical drug substances involves derivatization to produce a yellow-colored complex with an absorbance maximum at 458 nm. scirp.org A method for determining hydrazine in wastewater, analogous to ASTM D1385-07, also utilizes UV/Vis spectrophotometry.

Colorimetric methods are a subset of spectrophotometric analysis where a colored product is formed, and its absorbance is measured in the visible region of the electromagnetic spectrum. These methods are particularly useful for the determination of hydrazine and its derivatives.

A prevalent colorimetric method is based on the reaction with p-dimethylaminobenzaldehyde in an acidic solution, which produces a distinctively colored product. scholarsresearchlibrary.com This reaction is highly sensitive and can be used for the microdetermination of various hydrazine derivatives, including isoniazid, iproniazid (B1672159) phosphate (B84403), and phenylthis compound. The condensed products typically show absorption maxima in the range of 370–555 nm.

Other aldehydes, such as vanillin and p-anisaldehyde, have also been employed as chromogenic reagents for the real-time colorimetric detection of hydrazine and its derivatives. rasayanjournal.co.in Another sensitive method involves the reduction of nitrate (B79036) to nitrite by hydrazine, followed by a diazo coupling reaction to form a colored azo dye with an absorption maximum at 545 nm. Similarly, the reaction of hydrazine with picryl chloride in the presence of potassium acetate yields a brown-colored solution that can be measured spectrophotometrically.

Interactive Data Table: Spectrophotometric Methods for Hydrazine Analysis

MethodReagentAnalyteWavelength (nm)Reference
UV-Vis SpectrophotometryNitrite ionsHydralazine hydrochloride274 core.ac.ukwikipedia.org
Colorimetryp-DimethylaminobenzaldehydeHydrazine, Isoniazid, Phenylthis compound370-555
ColorimetryNitrate and NEDAHydrazine545
ColorimetryPicryl chlorideHydrazineNot Specified
UV-Vis Spectrophotometry4-DimethylaminobenzaldehydeHydrazine458 scirp.org

Method Validation for Pharmaceutical Formulations

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the quality, reliability, and consistency of results. For pharmaceutical formulations containing hydrazine or where hydrazine is a potential impurity, robust and validated analytical methods are essential.

A study detailed the development and validation of a UV spectrophotometric method for the quantitative estimation of hydrazine in various drug substances, following the guidelines of the International Conference on Harmonisation (ICH). scholarsresearchlibrary.com The validation parameters assessed included specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. scholarsresearchlibrary.com For instance, in the analysis of hydrazine in sitagliptin (B1680988) phosphate, the method demonstrated linearity over a concentration range of 0.2 µg/g to 27 µg/g, with an LOD of 0.20 µg/g and an LOQ of 0.60 µg/g. scholarsresearchlibrary.com The precision of the method was confirmed by low relative standard deviation (RSD) values for intra-day precision. scholarsresearchlibrary.com

Another study developed and validated a simple spectrophotometric method for hydralazine hydrochloride in pure form and in tablets. The method was based on the formation of an ion-pair with bromophenol blue, which could be quantified at 416 nm. The validation, also conducted according to ICH guidelines, demonstrated the method's accuracy, with average recoveries of 98.94% for the pure solution and 99.50% for the pharmaceutical formulation.

The development and validation of HPLC methods for the determination of hydrazine in pharmaceutical products have also been reported. These methods, often involving derivatization, are validated for parameters such as linearity, precision, accuracy, and robustness to ensure their suitability for routine quality control. calcasolutions.com

Agricultural Chemistry

This compound serves as a key intermediate in the synthesis of a variety of agricultural chemicals. Its derivatives are utilized as active ingredients in pesticides, herbicides, fungicides, and plant growth regulators, contributing to crop protection and yield enhancement. chemiis.comscirp.org

Hydrazine-derived compounds are effective in controlling a wide range of pests. For example, diacylhydrazine insecticides, such as tebufenozide, are nonsteroidal ecdysone (B1671078) agonists that are particularly effective against lepidopteran pests. zhishangchemical.com Research has also focused on synthesizing new carbohydrazide (B1668358) derivatives with insecticidal activity against pests like Spodoptera frugiperda.

In the realm of herbicides, hydrazine derivatives are used to synthesize compounds like metribuzin (B1676530), which is employed to control weeds in various crops.

Furthermore, hydrazine derivatives function as plant growth regulators. Maleic hydrazide, for instance, is used to inhibit sucker growth in tobacco and to regulate the growth of potatoes and ornamental grasses. Paclobutrazol (B33190), another plant growth regulator synthesized from hydrazine derivatives, works by inhibiting gibberellin biosynthesis. Conversely, a study on Spilanthes acmella Linn. indicated that phenyl this compound can be toxic to plants, causing the death of younger parts and flowers, highlighting the importance of the specific derivative and its concentration.

The versatility of hydrazine chemistry allows for the development of a diverse range of agrochemicals that play a crucial role in modern agriculture.

Pesticide and Herbicide Formulation

This compound and its derivatives are significant chemical intermediates in the agricultural industry for the formulation of various pesticides and herbicides. chemiis.comatamanchemicals.com These compounds serve as precursors in the synthesis of active ingredients designed to control pests and weeds, thereby enhancing crop productivity. multichemindia.comontosight.ai The reactivity of the hydrazine moiety is leveraged to construct complex heterocyclic structures, such as pyrazoles and pyridazines, which are common scaffolds in many commercial agrochemicals. wikipedia.org

The synthesis of these pesticides often involves the conversion of hydrazine derivatives into molecules that can effectively target specific biological pathways in pests or unwanted plants. chemiis.com Research has demonstrated the utility of various hydrazine compounds in creating these targeted agricultural chemicals. For instance, (2-phenylethyl)this compound and (3-Phenoxyphenyl)this compound are used as intermediates in the production of agrochemicals, including pesticides and herbicides. ontosight.aichemimpex.com

Several commercially successful herbicides are derived from hydrazine chemistry. These compounds are effective in managing weed competition in a variety of crops. Similarly, a range of insecticides and fungicides are synthesized using hydrazine-based precursors. atamanchemicals.comwikipedia.org

Table 1: Examples of Pesticides and Herbicides Synthesized from Hydrazine Derivatives

Compound Name Type Use
Metribuzin Herbicide Used to control weeds in various crops. wikipedia.org
Metamitron Herbicide A selective herbicide. wikipedia.org
Metazachlor Herbicide An herbicide used for pre-emergence weed control. wikipedia.org
Cefazolin Fungicide A bioactive hydrazine derivative. wikipedia.org
Triadimefon Fungicide A systemic fungicide. wikipedia.org

Synthesis of Plant Growth Regulators

This compound also serves as a foundational chemical in the synthesis of plant growth regulators (PGRs). chemiis.com These substances are used in agriculture to modify plant growth, such as inhibiting or promoting certain developmental processes to improve crop yield and quality. chemiis.commultichemindia.com Hydrazine derivatives are key building blocks for several widely used PGRs. atamanchemicals.com

Notable examples of plant growth regulators synthesized from hydrazine precursors include paclobutrazol, diclobutrazole, and propiconazole. wikipedia.org These compounds often function by inhibiting specific biological pathways in plants, such as the biosynthesis of gibberellins, which are hormones that regulate various developmental processes, including stem elongation.

Research into hydrazine-based compounds has revealed nuanced effects on plant development. For instance, a study on chickpea (Cicer arietinum) seeds found that low concentrations (50ppm) of phenyl this compound could promote seed germination and early seedling growth. cabidigitallibrary.org This promotory effect was observed in various parameters, including the length of the hypocotyl and radicle, and the number of leaves and nodules. cabidigitallibrary.org

Conversely, other research has highlighted inhibitory or toxic effects at higher concentrations. A study on the medicinal plant Akarkara (Spilanthes acmella) showed that phenyl this compound was quite toxic, causing the death of younger parts of the stems and flowers. cabidigitallibrary.org This demonstrates that the effect of a specific hydrazine derivative can be highly dependent on its concentration and the plant species . Furthermore, hydrazine hydrate has been used in the synthesis of novel adenine (B156593) derivatives that exhibit plant growth-regulating activities. google.com

Table 2: Examples of Plant Growth Regulators Synthesized from Hydrazine Derivatives

Compound Name Type Noted Effect
Paclobutrazol Plant Growth Regulator Inhibits gibberellin biosynthesis. wikipedia.org
Diclobutrazole Plant Growth Regulator A hydrazine derivative used to regulate plant growth. wikipedia.org
Propiconazole Plant Growth Regulator A hydrazine derivative with growth regulating properties. wikipedia.org
Phenyl this compound Experimental PGR Promotes germination in chickpea at low concentrations; toxic to Spilanthes acmella at higher concentrations. cabidigitallibrary.orgcabidigitallibrary.org

Table 3: Compound Names Mentioned in the Article

Compound Name
(2-phenylethyl)this compound
(3-Phenoxyphenyl)this compound
Cefazolin
Diacylhydrazine
Diclobutrazole
Gibberellin
This compound
Hydrazine hydrate
Maleic hydrazide
Metamitron
Metazachlor
Metribuzin
Paclobutrazol
Phenyl this compound
Propiconazole

Toxicological Research and Environmental Impact of Hydrazine Hydrochloride

Mechanisms of Toxicity in Biological Systems

Hydrazine (B178648) hydrochloride and its related compounds exhibit toxicity across multiple organ systems, including the neurological, hepatic, renal, pulmonary, and dermatological systems. nih.govstopcarcinogensatwork.euwikipedia.orgepa.gov The underlying mechanisms of this toxicity are complex, often involving the generation of reactive metabolites, interference with essential enzymatic processes, and direct caustic effects on tissues. nih.govnih.govresearchgate.net

Neurotoxicity and Disruption of Neurotransmitter Equilibrium

The neurotoxic effects of hydrazine are primarily attributed to its disruption of the balance between the body's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and its primary excitatory neurotransmitter, glutamate. nih.gov Hydrazine-containing compounds achieve this by creating a functional deficiency of pyridoxine (B80251) (vitamin B6). nih.govwikem.org They inhibit pyridoxine and its active form, pyridoxal (B1214274) 5' phosphate (B84403) (P5P), which is a crucial cofactor for the enzyme glutamic acid decarboxylase. nih.gov This enzyme is responsible for the synthesis of GABA. nih.gov

The resulting decrease in GABA levels leads to a state of unchecked neuronal excitation, manifesting in clinical effects such as tremors, agitation, loss of consciousness, and seizures. nih.gov Studies have shown that the toxic mechanism may involve the formation of pyridoxal hydrazones, which are themselves more toxic than the original hydrazine compounds and act as inhibitors of pyridoxal-dependent enzymes. dtic.mil Human case reports and animal studies have documented a range of neurological symptoms following exposure, including trembling, twitching, weakness, and coma. nih.gov

Hepatic and Renal Effects

Hydrazine exposure is strongly associated with significant liver (hepatic) and kidney (renal) damage. nih.govstopcarcinogensatwork.euepa.govnih.gov The toxicity in these organs is linked to free radical damage resulting from the oxidative metabolism of hydrazine by the cytochrome P450 enzyme system, specifically the CYP2E1 isozyme. nih.gov

In the liver, exposure can lead to fatty changes and, in severe cases, fulminant hepatic failure. nih.govnih.gov Animal studies have demonstrated that treatment with hydrazine can significantly alter the expression of drug-metabolizing enzymes. For instance, research in adult male Sprague-Dawley rats showed that hydrazine treatment produced substantial elevations (approximately 464%) in renal CYP2E1 protein levels, suggesting a post-transcriptional mechanism of action. nih.gov

In humans, a fatal case of occupational exposure to hydrazine resulted in severe renal effects, including tubular necrosis, hemorrhaging, and inflammation. nih.gov While some animal studies showed milder renal effects, the collective data indicate that both the liver and kidneys are primary targets for hydrazine-induced toxicity. nih.govnih.gov

Pulmonary Injury

Inhalation of hydrazine can cause direct and severe injury to the lungs. nih.govoup.com This is largely due to the caustic nature of the compound, which damages respiratory tissues upon contact. nih.gov Symptoms reported after acute inhalation exposure in humans include sore throat, a burning sensation in the nasal passages, chest tightness, and difficulty breathing (dyspnea). nih.govoup.com

These initial symptoms can progress to more severe conditions, such as the accumulation of fluid in the lungs (pulmonary edema) and pleural effusions. nih.govoup.com In animal studies, inhalational injuries from hydrazine have been shown to cause pulmonary edema and damage to the bronchial mucosa. nih.gov It is also important to note that respiratory exposure can lead to systemic toxicity, with reports of neurotoxic and hepatotoxic effects following inhalation. nih.gov In at least one fatal case involving inhalation, significant pulmonary edema and pleural effusions were observed. oup.com

Carcinogenic and Mutagenic Potential of Hydrazines

Hydrazine is recognized as a potential carcinogen and mutagen. The International Agency for Research on Cancer (IARC) classifies hydrazine as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals. who.intindustrialchemicals.gov.au Similarly, the U.S. Environmental Protection Agency (EPA) has classified hydrazine as a Group B2 "probable human carcinogen." epa.govcdc.gov

Numerous animal studies have demonstrated the carcinogenic effects of hydrazine. Oral administration in mice has been shown to produce liver, mammary, and lung tumors. who.int Inhalation exposure has led to benign and malignant nasal tumors in rats and an increased incidence of lung adenomas in mice. epa.govwho.int

The mutagenic properties of hydrazine have been confirmed in various short-term tests. It has been found to be mutagenic to bacteria (Salmonella typhimurium) and yeast, and it induces DNA damage. who.intnih.govasm.org The mechanism is believed to involve the formation of reactive species during its metabolic biotransformation, which can then bind to cellular macromolecules like DNA, leading to mutations. researchgate.netwho.intwho.int Research has found a qualitative correlation between the pK (a measure of acidity) of hydrazine derivatives and their mutagenic activity. nih.govasm.org

Table 1: Carcinogenicity Classification of Hydrazine

AgencyClassificationDescription
International Agency for Research on Cancer (IARC)Group 2BPossibly carcinogenic to humans. industrialchemicals.gov.au
U.S. Environmental Protection Agency (EPA)Group B2Probable human carcinogen. epa.gov
Department of Health and Human Services (DHHS)Reasonably Anticipated to be a CarcinogenBased on evidence from animal studies. cdc.gov

Dermatological Injury

Direct contact with hydrazine can cause significant skin injuries, ranging from contact dermatitis to severe caustic burns. nih.govwikipedia.orgkarger.com Its strong alkaline properties are responsible for its corrosive action on the skin, which can lead to liquefactive necrosis, a type of cell death characteristic of alkali burns. nih.gov

Hydrazine is also documented as a potent skin sensitizer, meaning that initial exposure can lead to an allergic reaction upon subsequent contact. wikipedia.orgindustrialchemicals.gov.aucdc.gov There is also a potential for cross-sensitization to other hydrazine derivatives. nih.govcdc.gov Human case reports have described contact dermatitis resulting from exposure to hydrazine hydrochloride in products such as soldering flux. nih.govcdc.gov Animal studies have detailed the progression of dermal injury, starting with redness and the formation of papules within minutes of exposure, which can advance to severe chemical burns. oup.com Systemic effects, including neurotoxicity and hepatotoxicity, have also been reported from dermal exposure, particularly in industrial accidents involving explosions. nih.gov

Environmental Fate and Risk Assessment

Hydrazine is released into the environment primarily through industrial activities. Its use as a corrosion inhibitor in the boiler water of nuclear and fossil-fueled power plants is a major source of its release, mainly into aquatic systems. canada.ca

Once in the environment, hydrazine degrades relatively quickly, though its persistence is highly dependent on local conditions. who.int Factors influencing its degradation rate in water include pH, temperature, dissolved oxygen content, and the presence of metal ions and organic matter. who.intosti.gov While it is considered biodegradable by microorganisms found in activated sludge, it can also be toxic to these same microorganisms at concentrations above 1 mg/L. who.int Due to its low octanol/water partition coefficient and ready degradation, hydrazine is not expected to bioaccumulate in organisms. who.intcerij.or.jp

Hydrazine poses a significant risk to aquatic ecosystems. It is toxic to a range of organisms, including algae, invertebrates, and fish. cerij.or.jp

Table 2: Aquatic Toxicity of Hydrazine

Organism TypeToxicity EndpointValueReference
Freshwater Alga72-hr EC50 (Growth Inhibition)0.0061 mg/L cerij.or.jp
Marine Alga8-day NOEC (Growth Inhibition)0.0005 mg/L cerij.or.jp
Fish (Guppy)96-hr LC500.61 mg/L cerij.or.jp
Fish (General)LC50 values0.54 - 5.98 mg/L who.int
Fathead Minnow (Embryo)Lowest-Observed-Adverse-Effect Level0.1 mg/L who.int

EC50: The concentration of a substance that causes a 50% effect on the tested population. NOEC: No-Observed-Effect Concentration. LC50: The concentration of a substance that is lethal to 50% of the tested population.

Risk assessments conducted by governmental bodies have concluded that hydrazine poses a danger to both the environment and human health. canada.ca In Canada, this led to the classification of hydrazine as a toxic substance under the Canadian Environmental Protection Act, prompting risk management actions to minimize its release from power plants. canada.ca

Degradation in Environmental Media

This compound, once released into the environment, undergoes degradation through various chemical and physical processes. Its persistence is influenced by several factors present in different environmental compartments like air, water, and soil.

In Air: Hydrazine is rapidly degraded in the atmosphere through reactions with ozone, hydroxyl radicals (OH), and nitrogen dioxide. inchem.org The atmospheric lifetime of hydrazine is estimated to be on the order of minutes in polluted air and approximately one hour in a clean atmosphere. inchem.org The primary reaction with hydroxyl radicals involves hydrogen abstraction, leading to the formation of the N2H3 radical and water. nih.gov Another significant reaction in the atmosphere is with ozone, which also contributes to its rapid degradation. nih.govmdpi.com

In Water: The degradation of hydrazine in aqueous systems is a complex process governed by factors such as pH, temperature, oxygen content, water hardness, and the presence of metal ions and organic matter. who.intcdc.gov Oxidation and biodegradation are the primary mechanisms for its removal from water. cdc.gov The rate of degradation is notably faster in alkaline solutions. cdc.gov Metal ions, especially copper, act as catalysts for the reaction of hydrazine with dissolved oxygen. cdc.gov The degradation process in water primarily yields nitrogen gas and water, although under oxygen-deficient conditions or in the presence of metal catalysts, ammonia (B1221849) can also be a product. cdc.gov

In Soil: In the soil environment, aqueous hydrazine is adsorbed and decomposed on clay surfaces, particularly under aerobic conditions. inchem.org The rate of degradation can be influenced by the soil type, with faster leaching observed in sandy soils compared to those with higher organic carbon and clay content. epa.gov One study showed that hydrazine applied to soil at concentrations of 100 and 500 ppm disappeared completely in less than one and eight days, respectively. epa.gov While chemical degradation is significant, biodegradation also plays a role in its disappearance from soil. epa.govosti.gov

The visible light-induced photocatalytic cleavage of the N-N bonds in hydrazines has also been explored as a degradation pathway under laboratory conditions. nih.govresearchgate.net

Toxicity to Aquatic Organisms and Plant Life

This compound exhibits significant toxicity to a wide range of aquatic organisms and plant life, even at very low concentrations. who.intarkema.com

Aquatic Organisms: Numerous studies have documented the acute toxicity of hydrazine to various aquatic species. The 96-hour median lethal concentration (LC50) for freshwater fish species has been reported to range from 0.61 to 7.7 mg/L. cerij.or.jp Specific LC50 values include 0.54 mg/L for the roach and 5.98 mg/L for the fathead minnow. who.int For invertebrates, the 48-hour LC50 for the amphipod was 0.04 mg/L, and the 24-hour median effective concentration (EC50) for immobilization in water fleas ranged from 0.76 to 2.3 mg/L. cerij.or.jp The toxicity of hydrazine to aquatic fauna can be influenced by water hardness and temperature, with increased toxicity observed in softer water and at higher temperatures. epa.gov The most sensitive aquatic species tested was the blue-green alga Microcystis aeruginosa, with a 10-day toxicity threshold reported at 0.00008 mg/L. who.int For the marine alga, an 8-day no-observed-effect concentration (NOEC) for growth inhibition was 0.0005 mg/L. cerij.or.jp

Plant Life: Hydrazine is also known to be toxic to plants and can inhibit seed germination. who.int

Interactive Data Table: Acute Toxicity of Hydrazine to Aquatic Organisms

SpeciesExposure DurationEndpointConcentration (mg/L)Reference
Roach96 hoursLC500.54 who.int
Fathead Minnow96 hoursLC505.98 who.int
Guppy96 hoursLC500.61 cerij.or.jp
Three-spined Stickleback (Marine)96 hoursLC503.4 cerij.or.jp
Amphipod48 hoursLC500.04 cerij.or.jp
Water Flea24 hoursEC50 (Immobilization)0.76 - 2.3 cerij.or.jp
Microcystis aeruginosa (Blue-green alga)10 daysToxicity Threshold0.00008 who.int
Marine Alga8 daysNOEC (Growth Inhibition)0.0005 cerij.or.jp

Biodegradation by Microorganisms

The biodegradation of this compound by microorganisms is a significant process for its removal from the environment, particularly at low concentrations. cdc.gov However, at higher concentrations, hydrazine itself can be toxic to the very microorganisms that would otherwise degrade it. who.int

For instance, nitrifying bacteria in activated sludge are inhibited by hydrazine levels exceeding 1 mg/L. who.int Despite this toxicity, certain microorganisms have been identified that can effectively degrade hydrazine. Researchers have isolated a heterotrophic bacterium, Achromobacter sp., from soil which demonstrates a high capacity to degrade hydrazine into the non-toxic product, dinitrogen gas. osti.gov Studies have shown that inoculating water and soil samples with this hydrazine-degrading bacterium can enhance the degradation process. osti.govnih.gov

In one study, over 90% of hydrazine was degraded within two hours in water samples containing 11 µg/mL of the chemical when bacterial cells were present. cdc.gov The rate of degradation was observed to decrease as the initial hydrazine concentration increased. cdc.gov It was also noted that in sterile water samples without bacteria, no degradation occurred, highlighting the crucial role of microbial activity. cdc.gov Research has also indicated that hydrazine can inhibit the activities of various soil bacteria, including autotrophic nitrifiers like Nitrosomonas and Nitrobacter, as well as denitrifying bacteria. osti.govnih.gov

Monitoring and Detection in Environmental Samples

The detection and quantification of hydrazine in environmental samples such as air, water, and soil are critical for assessing exposure and environmental contamination. nih.gov Various analytical methods have been developed for this purpose, each with its own advantages and limitations.

Commonly employed techniques include spectrophotometry, gas chromatography (GC), and high-performance liquid chromatography (HPLC). nih.govcdc.gov For air sampling, hydrazine is often collected in a bubbler with acid or on an acid-coated silica (B1680970) gel. nih.govcdc.gov To prevent degradation in aqueous samples, they are typically acidified with sulfuric acid. who.intnih.gov

Derivatization is a common strategy to enhance the stability and detectability of hydrazine. One method involves reacting hydrazine with a carbonyl compound to form a more stable hydrazone, which can then be analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). eurofins.com Another approach uses ortho-phthalaldehyde for derivatization followed by GC-MS analysis. researchgate.net A highly sensitive method for drinking water involves derivatization with naphthalene-2,3-dicarboxaldehyde (NDA) followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which can achieve detection limits as low as 0.003 µg/L. nih.gov

Recent innovations include the development of colorimetric and fluorescent probes for rapid and sensitive hydrazine detection. nih.gov These probes can be incorporated into wearable sensing labels like test kits and cotton swabs, allowing for the visual detection of hydrazine traces in various environmental and biological samples. nih.gov

Interactive Data Table: Analytical Methods for Hydrazine Detection

Analytical MethodSample MatrixDerivatization AgentDetection LimitReference
LC/MS/MSWater, SoilCarbonyl Compound- eurofins.com
GC-MSWaterortho-phthalaldehyde- researchgate.net
UPLC-MS/MSDrinking WaterNaphthalene-2,3-dicarboxaldehyde0.003 µg/L nih.gov
Colorimetric/Fluorescent ProbeWater, Soil, PlantsTPB Probe40 nM nih.gov
HPLC with Electrochemical DetectionWaterSalicylaldehyde (B1680747)0.025 ppm dtic.mil
SpectrophotometryAir, Water, Soil-- cdc.gov

Risk Mitigation and Safety Protocols in Research Settings

Due to its hazardous properties, including toxicity and potential carcinogenicity, strict risk mitigation and safety protocols are essential when handling this compound in research settings. nj.govunm.eduontosight.ai

Engineering Controls: The primary and most effective control measure is to handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure. unm.edu Enclosing chemical processes is also recommended for severely irritating and corrosive chemicals. nj.gov

Administrative Controls: All personnel working with this compound must receive comprehensive training on its hazards, proper handling, and emergency procedures. nj.govunm.edu This includes familiarity with the substance-specific Standard Operating Procedure (SOP). unm.edu

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes:

Eye Protection: Splash-proof chemical goggles are mandatory. A face shield is recommended when there is a high potential for splashing. unm.edu

Hand Protection: Chemical-resistant gloves, such as butyl, nitrile, or neoprene, must be worn. nj.govunm.edu

Body Protection: A lab coat is required to protect the skin. unm.edu

Respiratory Protection: If engineering controls are not sufficient, a respirator must be used. It is important to note that cartridge respirators are not suitable for hydrazine; a self-contained breathing apparatus (SCBA) is necessary in situations with high vapor concentrations or for spill cleanup. nilechemicals.comdtic.mil

Handling and Storage: this compound should be stored in a cool, dry, well-ventilated area in tightly closed containers, separate from incompatible materials like bases and strong oxidizing agents. nilechemicals.comfishersci.com Corrosive materials should be kept in a dedicated safety storage cabinet. nilechemicals.com All equipment used for handling should be properly grounded. nilechemicals.com

Spill and Emergency Procedures: In case of a spill, the area should be evacuated, and all ignition sources eliminated. nj.gov For small spills, absorbent materials like dry sand can be used, and the waste placed in sealed containers for disposal. nj.govnilechemicals.com For large spills, a self-contained breathing apparatus and full protective suit are required. nilechemicals.com Water spray can be used to reduce vapors, but runoff into sewers must be prevented. nj.govnilechemicals.com

Waste Disposal: this compound waste is considered hazardous and must be disposed of according to institutional, local, and national regulations. nj.govunm.edufishersci.com Waste containers must be clearly labeled as hazardous. unm.edu

Exposure Response: In the event of skin or eye contact, the affected area should be flushed immediately with copious amounts of water for at least 30 minutes, and immediate medical attention should be sought. nj.govunm.edu If inhaled, the individual should be moved to fresh air. nilechemicals.com

Advanced Characterization Techniques for Hydrazine Hydrochloride and Derivatives

Spectroscopic Methods (e.g., IR, NMR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of hydrazine (B178648) compounds.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups within a molecule. Hydrazine hydrochloride and its salts exhibit characteristic absorption bands. For instance, this compound salts show distinctive NH stretching bands around 3200 cm⁻¹. The NH₂ deformation band in hydrazine is observed at 1613 cm⁻¹, while its hydrochloride salt shows a corresponding absorption at 1603 cm⁻¹. cdnsciencepub.com The spectra of secondary amine salts, including those of hydrazine derivatives, are differentiated from their corresponding bases by new bands in the 1620 to 1560 cm⁻¹ region, which are attributed to NH₂⁺ deformation vibrations. cdnsciencepub.com

Table 1: Characteristic IR Absorption Bands for Hydrazine and its Salts

Functional Group Compound Type Absorption Range (cm⁻¹) Vibration Type Reference
N-HThis compound Salts~3200Stretching
NH₂Hydrazine1613Deformation cdnsciencepub.com
NH₂This compound1603Deformation cdnsciencepub.com
NH₂⁺Secondary Amine Salts1620 - 1560Deformation cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for structural elucidation. In ¹H NMR, this compound derivatives exhibit distinct proton resonances. For example, in [(1S)-2,2,2-trifluoro-1-methyl-ethyl]this compound, the proton resonances appear in the δ 9–10 ppm range in ¹H NMR. The ¹H NMR spectrum of phenylhydrazine (B124118) hydrochloride shows characteristic peaks for the phenyl and hydrazinyl protons. chemicalbook.comchegg.com

Table 2: Example ¹H NMR Data for Hydrazine Derivatives

Compound Solvent Chemical Shift (δ ppm) Assignment Reference
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]this compoundD₂O3.45 (q), 1.50 (d), 2.90 (s)CH, CH₃, NH₂
Phenylthis compoundNot Specified9-10Hydrazine Protons
4-Methoxyphenylthis compoundNot SpecifiedMultiple peaksAromatic, Methoxy, Hydrazine Protons chemicalbook.com

Mass Spectrometry (MS) Mass spectrometry is essential for determining molecular weight and fragmentation patterns. Due to the properties of small molecules like hydrazine, derivatization is often employed to enhance detection. nih.govacs.org For example, hydrazine can be derivatized with benzaldehyde (B42025) to form benzalazine, which is then analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition of compounds like [(1S)-2,2,2-trifluoro-1-methyl-ethyl]this compound. LC-MS/MS is a highly sensitive method used for the simultaneous determination of hydrazine-based impurities, such as (4-sulfamoylphenyl)this compound, in pharmaceutical ingredients. d-nb.info Isotope abundance ratios from mass spectrometric analysis have been used to study the decomposition of this compound, showing that nitrogen is formed without the fission of the N-N bond. dtic.mil

UV-Vis Spectrophotometry UV-Vis spectrophotometry is used to quantify hydrazine, often after a derivatization reaction that produces a colored product. Hydrazine itself lacks a significant chromophore. scribd.com A common method involves the reaction of hydrazine with p-dimethylaminobenzaldehyde (pDMAB) to form a yellow-colored azine complex with a maximum absorption around 460 nm. moca.net.uarsc.org Hydralazine (B1673433) hydrochloride, a derivative, exhibits absorption maxima between 238-242 nm, 258-262 nm, 301-305 nm, and 313-317 nm in aqueous solutions. nihs.go.jp Another method for hydralazine hydrochloride involves forming a yellow ion-pair complex with bromophenol blue, which has a maximum absorption at 416 nm. scirp.org

Table 3: UV-Vis Absorption Maxima for Hydrazine Derivatives and Complexes

Compound/Complex λmax (nm) Conditions/Reagent Reference
Hydralazine Hydrochloride238-242, 258-262, 301-305, 313-317Aqueous solution nihs.go.jp
Hydrazine-pDMAB Complex457 - 460p-dimethylaminobenzaldehyde moca.net.uarsc.org
Hydralazine-Bromophenol Blue Ion Pair416Bromophenol blue, pH 3 scirp.org

Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic techniques are vital for separating and quantifying hydrazine and its derivatives, especially in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Due to its polar nature, hydrazine has little to no retention on standard reversed-phase HPLC columns. helixchrom.com Therefore, specialized methods are required. One approach is to use mixed-mode cation-exchange columns, which retain hydrazine via a cation-exchange mechanism. helixchrom.com Another common strategy is derivatization. Hydrazine can be reacted with salicylaldehyde (B1680747), and the resulting product is quantified by RP-HPLC with UV detection. rasayanjournal.co.in This derivatization approach allows for detection limits as low as 3.1 ppm. rasayanjournal.co.inresearchgate.net HPLC methods coupled with detectors like evaporative light scattering (ELSD) or mass spectrometry (MS) have also been developed for hydrazine analysis. helixchrom.com

Table 4: HPLC Methods for Hydrazine Analysis

Method Column Type Mobile Phase Example Detection Reference
Mixed-Mode Cation-ExchangeCoresep 100Acidic mobile phase (e.g., with TFA or Formic Acid)ELSD, MS helixchrom.com
Reversed-Phase (after derivatization)Inertsil ODS-3V C18Buffer/Methanol (25:75 v/v)UV (360 nm) rasayanjournal.co.inresearchgate.net
Reversed-Phase (for derivatives)Newcrom R1Acetonitrile (B52724)/Water/Phosphoric AcidMS sielc.com

Gas Chromatography (GC) Direct GC analysis of hydrazine is challenging due to its high polarity and reactivity. Derivatization is a common prerequisite to convert hydrazine into a more volatile and stable compound suitable for GC analysis. sielc.com A widely used method involves reacting hydrazine with an aldehyde or ketone, such as benzaldehyde or acetone (B3395972), to form the corresponding azine. nih.govsielc.comgoogle.com The resulting derivative, like benzalazine, can then be analyzed by capillary GC with a nitrogen-selective detector (NSD) or a flame ionization detector (FID). nih.govsielc.com This approach has been successfully used to determine trace levels of hydrazine (below 1 ppm) in substances like hydralazine hydrochloride. nih.gov Headspace GC is another technique employed, where hydrazine is reacted with acetone to generate a volatile derivative that can be detected in the gas phase. google.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about elemental composition and chemical states. For hydrazine derivatives, XPS can identify the binding energies of core-level electrons, such as N 1s. In a study of poly(TMC-hydrazine), the N 1s spectrum showed a peak at 399.52 eV, attributed to the N-N functionality from hydrazine, and another at 401.38 eV, assigned to the amino functional group (C-N-H). researchgate.net XPS has also been used to characterize the products of reactions involving this compound, helping to identify the nitrogen environments in the resulting materials. rsc.org The technique is valuable for confirming surface modification, for instance, by validating the attachment of histidine to graphene oxide through analysis of C-N, C-O, and C-C binding energies. acs.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology, size, and crystal structure of materials at the nanoscale. While not used to analyze the this compound molecule itself, TEM is critical for characterizing nanomaterials synthesized using hydrazine or its derivatives as reducing agents or reactants. For example, TEM has been used to study ZnO/CNTs nanocomposites and reduced graphene oxides prepared using hydrazine hydrate (B1144303). nih.govresearchgate.net It provides direct visual evidence of the size and dispersion of nanoparticles and the layered structure of 2D materials. researchgate.netnih.gov Selected area electron diffraction (SAED) patterns obtained via TEM can confirm the crystallinity of the synthesized materials. rsc.org

Scanning Electron Microscopy (SEM) with EDX

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it also allows for elemental analysis of the viewed area. Like TEM, SEM/EDX is not used for direct analysis of the this compound molecule but is applied to materials where it is a precursor or reactant. For instance, it can be used to examine the morphology of catalysts or polymers synthesized using hydrazine derivatives. The EDX component confirms the presence of expected elements on the material's surface, providing qualitative and quantitative compositional information.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for determining trace and ultra-trace elemental concentrations. wikipedia.org It is not used to measure this compound directly but to quantify elemental impurities within hydrazine samples. nasa.gov A significant challenge in analyzing hydrazine with ICP-MS is the spectral interference at a mass-to-charge ratio (m/z) of 28, which is the most abundant isotope of silicon, a common contaminant. core.ac.uknasa.gov This interference arises from the nitrogen in the hydrazine sample itself, which forms N₂⁺ in the plasma. core.ac.uknasa.gov To overcome this, methods have been developed that involve decomposing the hydrazine sample prior to analysis, for example, using copper-catalyzed hydrogen peroxide, to eliminate the nitrogen interference. core.ac.uknasa.gov This allows for the accurate, low-level determination of silicon and other metallic impurities in high-purity hydrazine. nasa.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations provide theoretical insights that complement experimental findings. For hydrazine, DFT has been used to study its adsorption and decomposition mechanisms on various surfaces, such as copper. acs.orgrsc.org These calculations can determine the most stable adsorption configurations (e.g., gauche conformation) and calculate binding energies, showing how strongly hydrazine interacts with a surface. acs.orgresearchgate.net Furthermore, DFT is employed to map out reaction pathways, calculating the activation energies for bond cleavages (N-N and N-H) to predict the most likely decomposition routes and resulting products like NH₃ and N₂. rsc.org

Future Research Directions and Emerging Applications

Exploration of Novel Hydrazine (B178648) Hydrochloride Derivatives with Enhanced Bioactivity

The core structure of hydrazine hydrochloride serves as a versatile scaffold for the synthesis of novel derivatives with a wide range of biological activities. Researchers are focused on creating new compounds with enhanced potency and specificity for various therapeutic targets.

A significant area of investigation is the synthesis of hydrazone derivatives. These compounds, formed by the reaction of this compound with aldehydes or ketones, have shown promising results as antimicrobial and antifungal agents. For instance, a series of novel hydrazone derivatives have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities. These studies often involve screening the new compounds against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC), a measure of their potency.

Another key area of research is the development of novel thiophene-based Schiff base and coumarin-hydrazine derivatives. These have been investigated for their potential as anticancer agents. The design of these molecules often involves computational studies to predict their interaction with biological targets, followed by chemical synthesis and in-vitro testing against cancer cell lines.

The exploration of new synthetic methodologies is also crucial for expanding the library of potential drug candidates. For example, the development of efficient, one-pot synthesis methods allows for the rapid generation of a diverse range of hydrazine derivatives for biological screening.

Table 1: Examples of Bioactive this compound Derivatives

Derivative Class Target Application Research Finding
Hydrazones Antimicrobial, Antifungal Showed significant in-vitro activity against various bacterial and fungal strains.
Thiophene-based Schiff Bases Anticancer Demonstrated potential cytotoxic effects against cancer cell lines.

Development of Next-Generation Catalysts Utilizing this compound

This compound is gaining significant attention as a key component in the development of advanced catalytic systems. Its utility spans from its role as a reducing agent in the synthesis of metallic nanoparticles to its use as a precursor for novel catalytic materials.

One of the most promising applications is in the synthesis of highly active and stable nanocatalysts. This compound is widely used as a reducing agent in the preparation of bimetallic and trimetallic nanoparticles, such as those based on platinum, palladium, and gold. These nanocatalysts exhibit superior performance in a variety of chemical transformations, including hydrogen generation from chemical hydrides and the reduction of nitroaromatics. The use of this compound allows for the control of particle size and composition, which are critical factors in determining catalytic activity.

Researchers are also exploring the use of this compound in the synthesis of supported catalysts. In this approach, catalytically active metal nanoparticles are deposited on a high-surface-area support material, such as graphene or activated carbon. This method enhances the stability and reusability of the catalyst, making it more suitable for industrial applications.

Furthermore, this compound is being investigated as a precursor for the synthesis of novel non-metallic catalysts. These materials, often based on nitrogen-doped carbon, offer a more sustainable and cost-effective alternative to traditional metal-based catalysts.

Integration of this compound in Sustainable Chemical Processes

The principles of green chemistry are driving the development of more environmentally friendly chemical processes, and this compound is playing an increasingly important role in this transition. Its ability to act as a powerful reducing agent under mild conditions makes it an attractive reagent for sustainable synthesis.

A key area of research is the use of this compound in the green synthesis of nanoparticles. Traditional methods for nanoparticle synthesis often require harsh chemicals and high temperatures. In contrast, the use of this compound allows for the synthesis of a wide variety of metallic and bimetallic nanoparticles at room temperature and in aqueous solutions, significantly reducing the environmental footprint of the process.

This compound is also being employed in the development of sustainable methods for organic synthesis. For example, it can be used as a catalyst or reagent in a variety of reactions, such as the synthesis of heterocyclic compounds, which are important building blocks for pharmaceuticals and agrochemicals. These methods often offer advantages over traditional synthetic routes, such as higher yields, shorter reaction times, and the avoidance of toxic solvents and reagents.

The use of this compound in one-pot multicomponent reactions is another promising area of research. These reactions allow for the synthesis of complex molecules in a single step, reducing waste and improving efficiency.

Advanced Environmental Remediation Strategies Involving Hydrazine Chemistry

The unique chemical properties of hydrazine and its derivatives are being harnessed to develop innovative solutions for environmental remediation. Researchers are exploring the use of hydrazine-based chemistry to remove a wide range of pollutants from water and soil.

One of the most significant applications is in the treatment of wastewater contaminated with heavy metals. Hydrazine can be used to reduce toxic heavy metal ions to their less soluble elemental form, allowing for their easy removal from water. This process is particularly effective for the removal of metals such as chromium, which is a common industrial pollutant.

Hydrazine and its derivatives are also being investigated for the degradation of organic pollutants, such as dyes and pesticides. Advanced oxidation processes (AOPs) that utilize hydrazine-based reagents can generate highly reactive radicals that can break down these persistent organic pollutants into less harmful substances.

Furthermore, research is underway to develop new adsorbent materials based on hydrazine-modified polymers and nanomaterials. These materials can selectively bind to specific pollutants, allowing for their efficient removal from contaminated water sources.

Further Investigation into Mechanisms of Biological and Environmental Interactions

A deeper understanding of the mechanisms through which this compound interacts with biological systems and the environment is crucial for ensuring its safe and sustainable use. Researchers are actively investigating the molecular pathways that underlie its biological effects and its fate in the environment.

In the context of its biological interactions, studies are focused on elucidating the precise mechanisms by which hydrazine and its derivatives exert their therapeutic or toxic effects. This includes identifying the specific cellular targets with which they interact and understanding how these interactions lead to a biological response. For example, research is being conducted to understand how certain hydrazine derivatives induce apoptosis in cancer cells or inhibit the growth of microbial pathogens.

From an environmental perspective, research is aimed at understanding the fate and transport of this compound in soil and water. This includes studying its degradation pathways, both biotic and abiotic, and identifying the potential for it to be transformed into other, potentially more persistent or toxic, compounds. Understanding these processes is essential for accurately assessing the environmental risks associated with its use and for developing effective strategies for its management and remediation.

Q & A

Q. What are standard methods for synthesizing hydrazine hydrochloride derivatives in heterocyclic chemistry?

this compound is commonly used in condensation reactions to form heterocycles like pyrazolines and indoles. A typical procedure involves refluxing a ketone or aldehyde precursor with this compound in methanol or ethanol (20 mL solvent per 1 mmol substrate). For example, benzylideneacetone reacts with phenyl this compound (2.5 mmol) in ethanol under reflux for 6–8 hours to yield pyrazoline derivatives . Variations include adjusting substituents (e.g., 2-chlorophenyl or 2,4,6-trichlorophenyl this compound) to modulate product structure .

Q. How can researchers confirm the purity and structure of this compound derivatives?

  • Elemental analysis : Combustion analysis (e.g., Fisons EA1108CHN analyzer) ensures C, H, and N content within 0.4% of theoretical values for ≥95% purity .
  • Spectroscopy :
  • ¹H NMR : Peaks for aromatic protons (e.g., δ 7.72 ppm for 4-cyanophenyl this compound) and NH groups (δ 10.59 ppm) confirm structure .
  • IR : Bands at 2236 cm⁻¹ (-CN) and 3213 cm⁻¹ (-NH₂) validate functional groups .
    • Chromatography : HPLC or TLC with UV detection monitors reaction progress .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods and limit lab access during synthesis .
  • Protective gear : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved clothing prevent skin/eye contact .
  • Toxicity management : LD₅₀ (rat, oral) = 128 mg/kg; neutralize spills with calcium hypochlorite .
  • Storage : Keep in airtight containers labeled with hazard warnings .

Advanced Research Questions

Q. How do solvent and substrate selection influence product selectivity in this compound reactions?

  • Solvent effects : In styrylpyrazole synthesis, water yields equal amounts of pyrazole and pyrazoline, while DMSO favors pyrazole formation (high yield) due to polarity-driven stabilization .
  • Substrate effects : Phenyl hydrazine (free base) favors pyrazoline, whereas its hydrochloride salt produces pyrazole under identical conditions .
  • Catalyst role : Metal-diketones act as dual catalysts/coupling partners, with selectivity dependent on solvent and hydrazine salt form .

Q. What strategies mitigate environmental risks from this compound wastewater?

  • Effluent treatment : Adsorption via activated carbon or oxidation with H₂O₂/UV reduces hydrazine residues .
  • Neutralization : Treat waste with calcium hypochlorite before disposal to prevent aquatic toxicity .
  • Recycling : Recover unreacted this compound via vacuum distillation or crystallization .

Q. What mechanistic insights explain this compound’s role in Fischer indole synthesis?

this compound facilitates cyclization of ketones/aldehydes into indoles via acid-catalyzed [3,3]-sigmatropic rearrangement. For example, 3-chlorophenyl this compound reacts with ketones in ethanol under reflux without additional acid, forming indoles via intermediate hydrazones . Mechanistic studies using Raman spectroscopy and MCR-ALS analysis reveal intermediate structures (e.g., hydrazine-dicyandiamide adducts) and reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.